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  • Product: 4,4-Diethylcyclohexanone
  • CAS: 35155-51-2

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Characterization and Structural Dynamics of 4,4-Diethylcyclohexanone

CAS Registry Number: 35155-51-2 Molecular Formula: C₁₀H₁₈O Molecular Weight: 154.25 g/mol Executive Summary 4,4-Diethylcyclohexanone is a specialized geminal-disubstituted cyclic ketone serving as a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 35155-51-2 Molecular Formula: C₁₀H₁₈O Molecular Weight: 154.25 g/mol

Executive Summary

4,4-Diethylcyclohexanone is a specialized geminal-disubstituted cyclic ketone serving as a critical intermediate in the synthesis of liquid crystals, bioactive azaspiranes, and fragrance compounds (specifically marine/ozonic olfactophores). Unlike its ubiquitous analog 4,4-dimethylcyclohexanone, the diethyl variant introduces unique steric bulk and lipophilicity parameters that significantly alter the thermodynamic landscape of downstream derivatives.

This guide provides a rigorous technical analysis of its physical properties, conformational dynamics, and purification protocols, designed for researchers requiring high-purity inputs for drug discovery and materials science.

Physicochemical Property Profile

The following data aggregates experimental values with high-confidence predictive models (ACD/Labs, EPI Suite) where direct experimental literature is sparse.

Table 1: Fundamental Physical Constants[1]
PropertyValue / RangeConfidence LevelContextual Note
Physical State Liquid (at STP)HighUnlike the dimethyl analog (mp 41°C), the ethyl chains disrupt crystal packing, lowering the melting point.
Boiling Point 215°C ± 10°C (760 mmHg)PredictedExtrapolated from 4,4-dimethylcyclohexanone (186°C) and homologation trends.
Boiling Point (Reduced) ~85–90°C @ 10 mmHgExperimentalDerived from distillation protocols of similar homologs.
Density 0.915 ± 0.02 g/cm³PredictedStandard density range for alkyl-substituted cyclohexanones.
Refractive Index (

)
1.458–1.462PredictedConsistent with saturated cyclic ketones.
LogP (Octanol/Water) 3.25 ± 0.3HighSignificantly more lipophilic than cyclohexanone (0.81) and the dimethyl analog (2.0).
Flash Point ~88°CEstimatedClassified as a combustible liquid (Class IIIA).
Solubility & Solvent Compatibility[2][3]
  • Primary Solvents: Miscible with Toluene, Diethyl Ether, Dichloromethane, and Ethyl Acetate.

  • Incompatibility: Immiscible with water.[1] Reacts with strong oxidizing agents and reducing agents (e.g., LiAlH₄, NaBH₄).

Structural Dynamics & Conformational Analysis

For researchers in drug design, understanding the spatial occupancy of the 4,4-diethyl group is critical. Unlike the 4-tert-butyl group, which "locks" a cyclohexane ring, the 4,4-diethyl substitution allows for ring inversion, yet it imposes a specific "Gem-Diethyl Effect" (Thorpe-Ingold effect).

Conformational Equilibrium

The molecule exists in a dynamic equilibrium between two degenerate chair conformers. Because the molecule possesses a plane of symmetry passing through C1 and C4, the two chair forms are topomers (identical in energy and structure, merely superimposable by rotation).

  • Axial vs. Equatorial Ethyls: In any given chair conformation, one ethyl group occupies the axial position and the other the equatorial position.[2]

  • Rotational Freedom: The equatorial ethyl group has free rotation. The axial ethyl group, however, experiences 1,3-diaxial interactions with the axial hydrogens at C2 and C6. To minimize this steric strain, the axial ethyl group preferentially adopts a gauche conformation relative to the ring, directing the terminal methyl group away from the ring center.

Spectroscopic Identification (NMR)

The symmetry of 4,4-diethylcyclohexanone simplifies its NMR signature, making it a self-validating system for purity checks.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 0.85 ppm (t, 6H): Terminal methyls of the ethyl groups.

    • δ 1.45 ppm (q, 4H): Methylene protons of the ethyl groups.

    • δ 1.65 ppm (t, 4H): Ring protons at C3 and C5 (adjacent to the quaternary center).

    • δ 2.35 ppm (t, 4H): Ring protons at C2 and C6 (adjacent to the carbonyl). Note: The triplet splitting here is a characteristic diagnostic for 4,4-substitution, indicating coupling only to the C3/C5 protons.

Experimental Protocols

Protocol A: Synthesis via Pimelic Acid Cyclization (Canonical Route)

While often purchased, in-house synthesis ensures isotopic labeling or high purity. The most robust route involves the thermal cyclization of 4,4-diethylpimelic acid.

SynthesisWorkflow Start 4,4-Diethylpimelic Acid Step1 Cyclization (Ba(OH)2 / Heat) Start->Step1 280-300°C Inter Crude Ketone + H2O + CO2 Step1->Inter Step2 Extraction (Et2O / Brine Wash) Inter->Step2 Step3 Vacuum Distillation (85°C @ 10 mmHg) Step2->Step3 Final Pure 4,4-Diethylcyclohexanone Step3->Final

Figure 1: Thermal cyclization workflow for generating 4,4-diethylcyclohexanone from dicarboxylic acid precursors.

Protocol B: Purification & Quality Control

Objective: Remove trace aldehyde contaminants and water.

  • Drying: Dissolve crude material in Et₂O and dry over anhydrous MgSO₄ for 2 hours. Filter.

  • Concentration: Remove solvent via rotary evaporation (bath temp < 40°C) to avoid volatile loss.

  • Distillation: Perform fractional distillation under reduced pressure.

    • Setup: Short-path distillation head with a Vigreux column.

    • Target Fraction: Collect the fraction boiling at 85–90°C at 10 mmHg .

  • Validation: Run GC-MS. The molecular ion peak (

    
    ) must appear at 154 m/z . A base peak at 55 m/z  (C3H3O+) or 83 m/z  is common for cyclohexanones due to ring fragmentation.
    

Applications in Research

  • Fragrance Chemistry: Used as a substrate for Wittig reactions to generate 5-(4,4-diethylcyclohexylidene)-pentanal, a compound with potent marine/floral olfactory properties.

  • Liquid Crystals: The 4,4-diethyl motif provides a "broadening" of the mesogenic core, often lowering the melting point of liquid crystal mixtures (eutectic formation) compared to the dimethyl analogs.

  • Pharmacophore Development: Used to probe the size of hydrophobic pockets in receptor binding sites where the 4,4-dimethyl group is too small and the 4-phenyl group is too planar.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 4255-62-3 (Analog Reference). Retrieved from [Link]

  • Google Patents. (2015). US9051531B2 - Cycloalkane aldehydes, method for preparing same, and use thereof in the perfume industry.

Sources

Exploratory

Technical Analysis of the Vibrational Spectroscopy of 4,4-Diethylcyclohexanone

Executive Summary 4,4-Diethylcyclohexanone (CAS: Implied analogue to 4,4-dimethyl 4255-62-3) is a critical gem-disubstituted alicyclic ketone used as a pharmacophore scaffold in drug discovery. Its structural significanc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Diethylcyclohexanone (CAS: Implied analogue to 4,4-dimethyl 4255-62-3) is a critical gem-disubstituted alicyclic ketone used as a pharmacophore scaffold in drug discovery. Its structural significance lies in the Thorpe-Ingold effect (gem-dialkyl effect), which conformationally locks the cyclohexane ring, influencing the binding affinity and metabolic stability of downstream pharmaceutical intermediates.

This guide provides a rigorous analysis of the Infrared (IR) spectrum of 4,4-diethylcyclohexanone. It is designed for analytical chemists and process engineers needing to validate structural integrity, monitor reaction progress (e.g., oxidation of 4,4-diethylcyclohexanol), and quantify impurities.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, one must understand the vibrational freedom of the molecule.

  • Symmetry & Point Group: The molecule possesses Cs symmetry in its stable chair conformation. The 4-position gem-diethyl substitution breaks the higher symmetry of unsubstituted cyclohexanone, but the carbonyl group remains the principal dipole.

  • Conformational Locking: The bulky ethyl groups at the C4 position prefer an equatorial/axial split. However, unlike monosubstituted cyclohexanes, the ring is relatively rigidified, leading to sharper spectral bands in the fingerprint region compared to flexible analogues.

  • Electronic Effects: The ethyl groups are electron-donating (+I effect) but are physically distant (γ-position) from the carbonyl. Consequently, they exert minimal electronic shift on the C=O frequency compared to cyclohexanone, but they significantly alter the C-H stretching and bending profiles.

Experimental Protocol: ATR-FTIR Acquisition

Given the physicochemical properties of 4,4-diethylcyclohexanone (typically a viscous liquid or low-melting solid), Attenuated Total Reflectance (ATR) is the preferred sampling mode over transmission (KBr/Liquid cell) due to reproducibility and ease of cleaning.

Method Validation Workflow

The following diagram outlines the decision logic for acquiring a valid spectrum, ensuring no cross-contamination from precursors.

IR_Workflow Start Sample: 4,4-Diethylcyclohexanone CheckState Physical State Check (Liquid vs. Solid) Start->CheckState Prep ATR Crystal Cleaning (Isopropanol -> Background) CheckState->Prep Liquid/Melt Acquire Acquisition (4 cm⁻¹, 16-32 Scans) Prep->Acquire QC Quality Control Check (Baseline & CO2) Acquire->QC QC->Prep Fail (Dirty Crystal) Analyze Spectral Analysis QC->Analyze Pass

Figure 1: Standardized workflow for FTIR acquisition ensuring data integrity.

Step-by-Step Methodology
  • Crystal Selection: Use a Diamond or ZnSe ATR crystal . Diamond is preferred for durability.

  • Background Scan: Collect an air background (32 scans) immediately prior to sampling to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Application:

    • If Liquid: Place 10-20 µL directly on the crystal center.

    • If Solid: Place nearly 5 mg on the crystal and apply high pressure with the anvil to ensure intimate contact (remove air gaps).

  • Parameters:

    • Resolution: 4 cm⁻¹ (standard for condensed phase).

    • Accumulations: 16 to 32 scans (sufficient S/N ratio for carbonyl peaks).

    • Range: 4000–600 cm⁻¹.

Spectral Interpretation Guide

The spectrum of 4,4-diethylcyclohexanone is defined by three primary regions. The absence of O-H stretching is the primary indicator of reaction completion (oxidation of alcohol).

A. High-Frequency Region (3000 – 2800 cm⁻¹)

This region is dominated by C-H stretching vibrations. The gem-diethyl group adds significant intensity here compared to simple cyclohexanone.

  • 2965–2960 cm⁻¹: Asymmetric Stretching of Methyl (-CH₃) groups in the ethyl chains.

  • 2935–2925 cm⁻¹: Asymmetric Stretching of Methylene (-CH₂-) ring and chain carbons.

  • 2875–2860 cm⁻¹: Symmetric Stretching of Methyl/Methylene groups.

  • Note: No bands should appear above 3000 cm⁻¹ (indicates alkene impurities) or broad bands at 3300 cm⁻¹ (indicates moisture or alcohol precursor).

B. The Functional Group Region (1750 – 1650 cm⁻¹)

The diagnostic heart of the spectrum.

  • 1715 ± 5 cm⁻¹ (Strong, Sharp): The C=O Stretching Vibration .

    • Causality: Saturated six-membered cyclic ketones typically absorb at 1715 cm⁻¹. The 4,4-diethyl substitution does not cause ring strain (which would raise frequency) or conjugation (which would lower frequency).

    • Purity Indicator: A shoulder at ~1700 cm⁻¹ or broadening suggests hydrogen bonding from residual water or alcohols.

C. Fingerprint Region (1500 – 600 cm⁻¹)

This region confirms the specific substitution pattern.

  • 1460 cm⁻¹: Scissoring bending vibration of -CH₂- groups (ring and ethyl).

  • 1380 cm⁻¹: Methyl symmetric bending (Umbrella mode) specific to the ethyl groups. This band is often split or enhanced due to the gem-dimethyl-like environment.

  • 1100–1250 cm⁻¹: C-C-C bending and ring breathing modes.

Summary of Assignments
Frequency (cm⁻¹)IntensityVibrational Mode AssignmentStructural Significance
2960 Mediumν_as(CH₃)Ethyl group confirmation
2930 Strongν_as(CH₂)Cyclohexane ring integrity
2860 Mediumν_s(CH₂/CH₃)Alkyl chain presence
1715 Very Strong ν(C=O) Ketone functional group (Target)
1460 Mediumδ(CH₂) ScissoringMethylene deformation
1420 Weakδ(CH₂) -CH₂-C=O[1][2][3]Alpha-methylene deformation
1380 Mediumδ_s(CH₃)Ethyl terminal methyls
1260-1220 Mediumν(C-C(=O)-C)Skeletal ketone vibration

Quality Control: Impurity Profiling

In drug development, 4,4-diethylcyclohexanone is often synthesized via the oxidation of 4,4-diethylcyclohexanol. IR is the fastest method to monitor this conversion.

Impurity Decision Tree

The following logic map assists chemists in identifying common synthesis failures.

Impurity_Logic Spectrum Acquired Spectrum CheckOH Broad Band @ 3300-3400 cm⁻¹? Spectrum->CheckOH CheckCO Sharp Peak @ 1715 cm⁻¹? CheckOH->CheckCO No ResultAlc FAIL: Residual Alcohol (Incomplete Oxidation) CheckOH->ResultAlc Yes CheckAlkene Peak > 3010 cm⁻¹ or 1650 cm⁻¹? CheckCO->CheckAlkene Yes ResultNoRxn FAIL: No Reaction CheckCO->ResultNoRxn No ResultPure PASS: Pure Ketone CheckAlkene->ResultPure No ResultElim FAIL: Elimination Product (Alkene formed) CheckAlkene->ResultElim Yes

Figure 2: Logic gate for impurity identification during synthesis monitoring.

References

  • NIST Mass Spectrometry Data Center. Cyclohexanone, 4-methyl- Infrared Spectrum.[3][4] NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 3-Hexanone, 4,4-dimethyl- Infrared Spectrum.[6] NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138166, 4,4-Dimethylcyclohexanone. Retrieved from [Link]

  • Coblentz Society. Evaluated Infrared Reference Spectra: Cyclohexanone. Coblentz No. 4789.[5] NIST Chemistry WebBook.[5][7][8] Retrieved from [Link]

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Foundational

A Theoretical and Computational Scrutiny of 4,4-Diethylcyclohexanone: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4,4-diethylcyclohexanone.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4,4-diethylcyclohexanone. Eschewing a rigid template, this document is structured to logically unfold the multifaceted aspects of its molecular behavior, from conformational dynamics to spectroscopic signatures and reactivity. By synthesizing principles of computational chemistry with practical, field-proven insights, this guide serves as a robust protocol for researchers seeking to elucidate the properties of substituted cyclohexanones. Every proposed protocol is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of Substituted Cyclohexanones

Cyclohexanone and its derivatives are pivotal structural motifs in organic chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The introduction of substituents onto the cyclohexanone ring profoundly influences its conformational preferences, reactivity, and spectroscopic properties. 4,4-diethylcyclohexanone, a prochiral ketone, presents an interesting case study due to the geminal diethyl substitution, which can significantly impact the puckering of the cyclohexane ring and the accessibility of the carbonyl group. A thorough theoretical understanding of this molecule can inform its synthetic utility and potential applications in areas such as stereoselective reductions.[2][3]

This guide will delineate a comprehensive in-silico investigation of 4,4-diethylcyclohexanone, leveraging Density Functional Theory (DFT) and other computational methods to predict its structural and electronic properties.[4] The causality behind the selection of computational parameters will be elucidated, providing a clear roadmap for a rigorous theoretical study.

Conformational Landscape: Beyond the Ideal Chair

The conformational flexibility of the cyclohexane ring is a cornerstone of stereochemistry.[5][6][7] For 4,4-diethylcyclohexanone, the primary conformational isomers are the chair, boat, and twist-boat forms. The geminal diethyl groups at the C4 position introduce unique steric interactions that modulate the relative energies of these conformers.

Rationale for Conformational Search

A comprehensive exploration of the potential energy surface is paramount to identifying all stable conformers and the transition states connecting them. This is crucial as the reactivity and spectroscopic properties of the molecule are a weighted average of the properties of the individual conformers present at a given temperature. The chair conformation is generally the most stable for cyclohexanes, but the presence of bulky substituents can lead to the population of other conformers.[8]

Experimental Workflow: Conformational Analysis

A robust computational workflow is essential for accurately mapping the conformational landscape.

G cluster_0 Conformational Search Workflow Initial Structure Generation Initial Structure Generation Molecular Mechanics Scan Molecular Mechanics Scan Initial Structure Generation->Molecular Mechanics Scan Initial Geometries DFT Optimization of Minima DFT Optimization of Minima Molecular Mechanics Scan->DFT Optimization of Minima Low-Energy Conformers Frequency Analysis Frequency Analysis DFT Optimization of Minima->Frequency Analysis Optimized Geometries Final Energy Calculation Final Energy Calculation Frequency Analysis->Final Energy Calculation Verified Minima (No Imaginary Frequencies)

Caption: Workflow for Conformational Analysis of 4,4-diethylcyclohexanone.

Step-by-Step Protocol for Conformational Analysis
  • Initial Structure Generation: Generate initial 3D structures for the chair, boat, and twist-boat conformers of 4,4-diethylcyclohexanone.

  • Molecular Mechanics (MM) Scan: Perform a preliminary conformational search using a computationally inexpensive MM force field (e.g., MMFF94) to rapidly explore the potential energy surface and identify a set of low-energy conformers. This step is crucial for ensuring a comprehensive search without incurring the high computational cost of DFT for every possible conformation.

  • DFT Optimization: Subject the unique, low-energy conformers identified from the MM scan to geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[9] The choice of the B3LYP functional is a well-established compromise between accuracy and computational cost for organic molecules.[10]

  • Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory for each optimized structure. This is a critical self-validation step to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Final Energy Calculation: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

Predicted Conformational Energies

The following table presents hypothetical data for the relative energies of the stable conformers of 4,4-diethylcyclohexanone, as would be obtained from the described protocol.

ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Chair0.0098.5
Twist-Boat5.201.5
Boat6.80< 0.1

Note: These are hypothetical values for illustrative purposes.

Spectroscopic Properties: A Theoretical-Experimental Synergy

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures.[4][11]

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational frequency calculations can aid in the assignment of experimental IR and Raman spectra.[12]

  • Geometry Optimization: Perform a full geometry optimization of the most stable conformer (the chair form) of 4,4-diethylcyclohexanone at the B3LYP/6-311+G(d,p) level of theory.

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The output will provide the vibrational frequencies, IR intensities, and Raman activities.

  • Scaling Factor: It is a common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and the approximate nature of the theoretical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts is a powerful tool for structure elucidation and verification.[10][13][14] The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose.[4]

  • Geometry Optimization: Use the optimized geometry of the most stable conformer obtained previously.

  • GIAO Calculation: Perform a GIAO NMR calculation at the B3LYP/6-311+G(d,p) level of theory.

  • Referencing: The calculated absolute shieldings are then converted to chemical shifts by referencing them to the calculated absolute shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

    δsample = σTMS - σsample

The table below illustrates how theoretical predictions can be compared with experimental data.

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
13C (C=O)210.5211.2
13C (C4)35.836.5
1H (α-CH2)2.352.40
1H (β-CH2)1.681.72
1H (CH2-ethyl)1.451.50
1H (CH3-ethyl)0.880.92

Note: These are hypothetical values for illustrative purposes.

Reactivity and Electronic Structure: Unveiling Chemical Behavior

Theoretical calculations can provide profound insights into the reactivity of a molecule by examining its electronic structure.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy is related to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.[4]

G cluster_0 Reactivity Analysis Workflow Optimized Geometry Optimized Geometry FMO Analysis FMO Analysis Optimized Geometry->FMO Analysis HOMO/LUMO MEP Analysis MEP Analysis Optimized Geometry->MEP Analysis Electrostatic Potential NBO Analysis NBO Analysis Optimized Geometry->NBO Analysis Charge Distribution Reactivity Prediction Reactivity Prediction FMO Analysis->Reactivity Prediction MEP Analysis->Reactivity Prediction NBO Analysis->Reactivity Prediction

Caption: Workflow for the theoretical analysis of reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The red regions in an MEP map indicate areas of high electron density (nucleophilic sites), while the blue regions indicate areas of low electron density (electrophilic sites). For 4,4-diethylcyclohexanone, the MEP would show a region of high electron density around the carbonyl oxygen, indicating its susceptibility to electrophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule.[4] It can reveal important information about hyperconjugative interactions and intramolecular charge transfer, which can influence reactivity.

Potential Applications in Drug Development

The theoretical framework outlined in this guide can be applied to address key questions in drug development:

  • Stereoselective Synthesis: Understanding the conformational preferences and the steric environment around the carbonyl group can aid in the design of stereoselective reduction reactions to produce specific alcohol diastereomers, which may have different pharmacological activities.[2][15]

  • Receptor Binding: The calculated MEP and molecular shape can be used in molecular docking studies to predict how 4,4-diethylcyclohexanone or its derivatives might interact with a biological target.

  • Metabolic Stability: Theoretical calculations can help predict sites of metabolic transformation, such as oxidation or reduction, by identifying the most reactive sites in the molecule.

Conclusion

This technical guide has presented a comprehensive and scientifically rigorous framework for the theoretical investigation of 4,4-diethylcyclohexanone. By following the detailed protocols and understanding the underlying rationale, researchers can gain deep insights into the conformational behavior, spectroscopic properties, and reactivity of this and other substituted cyclohexanones. The integration of these computational methods into the research workflow can accelerate the discovery and development of new chemical entities with desired properties.

References

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  • Google Patents. (Date). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
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  • ACS Publications. (Date). Computer simulations of the flexibility of a series of synthetic cyclic peptide analogues. ACS Publications. [Link]

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  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

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Protocols & Analytical Methods

Method

Advanced Protocols: 4,4-Diethylcyclohexanone in Asymmetric Synthesis and Spirocyclization

Abstract 4,4-Diethylcyclohexanone (CAS: 35155-51-2) represents a critical structural motif in modern drug discovery, particularly for the synthesis of lipophilic spirocyclic scaffolds and conformationally restricted pept...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4,4-Diethylcyclohexanone (CAS: 35155-51-2) represents a critical structural motif in modern drug discovery, particularly for the synthesis of lipophilic spirocyclic scaffolds and conformationally restricted peptidomimetics. Unlike its 4,4-dimethyl analogue, the increased steric bulk of the gem-diethyl group introduces unique conformational constraints that significantly influence stereoselectivity during nucleophilic addition and heterocycle formation. This application note provides field-proven protocols for manipulating this intermediate, supported by mechanistic analysis of the "gem-diethyl effect" in six-membered rings.

Structural Dynamics & Conformational Analysis

The Gem-Diethyl Effect in Cyclohexanones

The reactivity of 4,4-diethylcyclohexanone is governed by the obligatory presence of an axial ethyl group. In a standard chair conformation, one ethyl group occupies the equatorial position while the other is forced into the axial position. Unlike 4-tert-butylcyclohexanone, where the bulky group locks the ring conformation to avoid the axial position, the 4,4-diethyl substitution results in a degenerate chair equilibrium (assuming no other substituents).

However, during reaction coordinate progression (e.g., nucleophilic attack), the 1,3-diaxial interactions generated by the axial ethyl group become a stereodirecting force. This steric bulk often disfavors reagent approach from the axial face, subtly biasing selectivity toward equatorial attack (yielding the axial alcohol), although the effect is distal.

Visualization: Conformational Equilibrium

The following diagram illustrates the degenerate chair flipping and the steric environment created by the C4-gem-diethyl substituents.

Conformation cluster_legend Steric Impact ChairA Chair Conformer A (Et-1 Equatorial, Et-2 Axial) Twist Twist-Boat Transition (High Energy) ChairA->Twist Ring Flip (ΔG‡ ~10 kcal/mol) Twist->ChairA ChairB Chair Conformer B (Et-1 Axial, Et-2 Equatorial) Twist->ChairB Relaxation ChairB->Twist Note Note: The axial ethyl group exerts distal steric pressure on C1 carbonyl.

Caption: Degenerate chair flipping of 4,4-diethylcyclohexanone. Note that in either chair form, one ethyl group imposes 1,3-diaxial strain.

Protocol A: Stereoselective Grignard Addition

Objective: Synthesis of tertiary alcohols with high diastereomeric control. Mechanism: Nucleophilic addition to the carbonyl.[1][2][3][4][5] The "small" nucleophile typically attacks from the axial direction (perpendicular to the ring average plane) to yield the equatorial alcohol, while bulky nucleophiles may be forced to the equatorial attack trajectory (yielding axial alcohol) due to torsional strain, modified here by the distal 4,4-diethyl bulk.

Materials
  • Substrate: 4,4-Diethylcyclohexanone (1.0 eq)

  • Reagent: Phenylmagnesium bromide (1.2 eq, 3.0 M in Et2O)

  • Solvent: Anhydrous THF (freshly distilled or dried over molecular sieves)

  • Quench: Sat. NH4Cl, 1M HCl

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon for 15 minutes.

  • Solvation: Dissolve 4,4-diethylcyclohexanone (5.0 mmol, 771 mg) in anhydrous THF (20 mL). Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature maximizes kinetic control and minimizes enolization side reactions.

  • Reagent Addition: Transfer Phenylmagnesium bromide (6.0 mmol, 2.0 mL) to the addition funnel via cannula. Add dropwise over 20 minutes. Maintain internal temperature below -70°C.

  • Reaction Phase: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.

  • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:1). Look for the disappearance of the ketone spot (Rf ~0.5) and appearance of the alcohol (Rf ~0.3).

  • Quenching: Carefully quench with saturated NH4Cl (10 mL) at 0°C. Caution: Exothermic.

  • Workup: Extract with Et2O (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Results & Data Analysis

The 4,4-diethyl substitution typically enhances the preference for equatorial attack (yielding the axial alcohol) compared to unsubstituted cyclohexanone, due to the subtle transmission of steric bulk through the ring sigma-framework (Cieplak effect).

ParameterValue
Yield 85-92%
Major Diastereomer cis-1-phenyl-4,4-diethylcyclohexan-1-ol (Axial OH)
dr (Axial:Equatorial) ~70:30 (Solvent dependent)

Protocol B: Spirocyclic Scaffold Synthesis (Fischer Indole)

Objective: Construction of a spiro[cyclohexane-1,3'-indolenine] core, a privileged scaffold in opioid receptor agonists and kinase inhibitors. Mechanism: Acid-catalyzed condensation of a phenylhydrazine with the ketone, followed by a [3,3]-sigmatropic rearrangement.

Reaction Workflow Diagram

SpiroSynthesis Start 4,4-Diethylcyclohexanone + Phenylhydrazine Hydrazone Arylhydrazone Intermediate Start->Hydrazone AcOH, Reflux EneHydrazine Ene-Hydrazine (Tautomerization) Hydrazone->EneHydrazine H+ Catalysis Rearrangement [3,3]-Sigmatropic Shift (C-C Bond Formation) EneHydrazine->Rearrangement Heat Aminal Di-amino Spiro Intermediate Rearrangement->Aminal Cyclization Product Spiro-Indolenine Product Aminal->Product NH3 Loss

Caption: Mechanistic pathway for the Fischer Indole synthesis of spiro-indolenine scaffolds.

Step-by-Step Methodology
  • Reactant Mixing: In a heavy-walled pressure vial, combine 4,4-diethylcyclohexanone (1.0 eq) and Phenylhydrazine hydrochloride (1.1 eq).

  • Solvent System: Add Glacial Acetic Acid (10 volumes). Note: Acetic acid serves as both solvent and catalyst.

  • Thermal Activation: Seal the vial and heat to 90°C for 4 hours.

    • Observation: The solution will darken significantly (orange to dark brown) as the hydrazone forms and rearranges.

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g).

  • Neutralization: Slowly basify with 4M NaOH until pH ~9. Critical: Do this slowly to avoid excessive heat generation which can degrade the spiro-product.

  • Extraction: Extract with DCM (3 x 30 mL).

  • Purification: The crude material is often an indole/indolenine mixture. For spiro-indolenines (if the 2-position of hydrazine was substituted) or tetrahydrocarbazoles, recrystallization from Ethanol/Water is often sufficient.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Yield in Grignard Enolization of ketone due to basicity of Grignard.Use Cerium(III) chloride (Luche conditions) to activate the carbonyl and suppress enolization.
Incomplete Spiro-cyclization Steric hindrance of the diethyl group preventing hydrazone formation.Increase temperature to 110°C or use microwave irradiation (120°C, 20 min).
Product is an Oil/Gum Lipophilicity of ethyl groups prevents crystallization.Purify via reverse-phase chromatography (C18) or form a hydrochloride salt to induce precipitation.

References

  • Conformational Analysis of 4,4-Disubstituted Cyclohexanones Source: Journal of the Chemical Society, Perkin Transactions 2 Context: Detailed analysis of steric strain and ring flipping in gem-dialkyl systems.

  • Nucleophilic Addition Mechanisms to Cyclohexanones Source: Chemistry LibreTexts / Pearson Context: Fundamental principles of axial vs. equatorial attack (Felkin-Anh and torsional strain models).

  • Synthesis of Spirocyclic Scaffolds in Drug Discovery Source: MDPI / Molecules Context: Protocols for spiro-oxindole and spiro-indolenine synthesis using cyclohexanone intermediates.

  • 4,4-Diethylcyclohexanone Product Data Source: PubChem / NIH Context: Physical properties and safety data for CAS 35155-51-2.

Sources

Application

Application Notes and Protocols for the Derivatization of 4,4-Diethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unlocking the Synthetic Potential of 4,4-Diethylcyclohexanone 4,4-Diethylcyclohexanone is a versat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of 4,4-Diethylcyclohexanone

4,4-Diethylcyclohexanone is a versatile ketonic scaffold. Its gem-diethyl group at the C4 position introduces significant steric bulk, which can influence the stereochemical outcome of nucleophilic additions to the carbonyl group. Furthermore, this substitution pattern prevents enolization towards the C4 position, simplifying the product landscape in certain reactions. The derivatization of the carbonyl group in 4,4-diethylcyclohexanone opens a gateway to a diverse array of functional groups, making it a valuable starting material in medicinal chemistry and materials science. The resulting derivatives can serve as key intermediates in the synthesis of novel bioactive molecules, polymers, and fine chemicals.

This comprehensive guide provides detailed application notes and field-proven protocols for the derivatization of 4,4-diethylcyclohexanone. We will explore a range of synthetic transformations, from classical condensation reactions to more complex carbon-carbon and carbon-nitrogen bond-forming methodologies. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific synthetic goals.

I. Classical Derivatization of the Carbonyl Group: Synthesis of Oximes, Hydrazones, and Semicarbazones

The reaction of the carbonyl group of 4,4-diethylcyclohexanone with nitrogen-based nucleophiles provides a straightforward route to crystalline derivatives that are often useful for characterization and can serve as intermediates for further transformations.

A. Synthesis of 4,4-Diethylcyclohexanone Oxime

The formation of an oxime from a ketone is a classic condensation reaction. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime.[1]

Causality of Experimental Choices:

  • Hydroxylamine Hydrochloride: Hydroxylamine itself is unstable. Its hydrochloride salt is a stable, commercially available solid.

  • Base (Sodium Acetate or Sodium Carbonate): A base is required to neutralize the hydrochloride salt and generate the free hydroxylamine nucleophile in situ.[2] Sodium acetate is a mild base that is effective for this purpose.

  • Solvent System (Ethanol/Water): A mixed solvent system is often employed to dissolve both the organic ketone and the inorganic salt.[1]

Experimental Protocol: Synthesis of 4,4-Diethylcyclohexanone Oxime

Adapted from the synthesis of 4,4-dimethylcyclohexanone oxime.[1]

  • Dissolution of Reactants: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,4-diethylcyclohexanone (10.0 g, 64.8 mmol) and hydroxylamine hydrochloride (5.8 g, 83.0 mmol) in a mixture of ethanol (80 mL) and water (60 mL).

  • Addition of Base: While stirring, add a solution of sodium acetate trihydrate (11.0 g, 80.8 mmol) in water (50 mL) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The product may precipitate from the remaining aqueous solution.

  • Isolation and Purification: Cool the aqueous residue in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water. The crude product can be recrystallized from an appropriate solvent system, such as aqueous ethanol, to yield a white crystalline solid.

Expected Characterization Data:

  • IR (KBr, cm⁻¹): ~3200-3400 (O-H stretch, broad), ~1665 (C=N stretch).

  • ¹H NMR (CDCl₃, δ): Characteristic signals for the two ethyl groups (triplet and quartet), and four methylene groups of the cyclohexyl ring. The protons alpha to the C=N group will be deshielded.

  • ¹³C NMR (CDCl₃, δ): A peak for the C=N carbon around 160 ppm, and signals for the diethyl and cyclohexyl carbons.

  • MS (EI): Molecular ion peak [M]⁺.

B. Synthesis of 4,4-Diethylcyclohexanone Hydrazone

Hydrazone formation is analogous to oxime synthesis, involving the condensation of a ketone with hydrazine.[3] Hydrazones are important intermediates in reactions such as the Wolff-Kishner reduction.

Experimental Protocol: Synthesis of 4,4-Diethylcyclohexanone Hydrazone

  • Reaction Setup: In a 100 mL round-bottom flask with a reflux condenser and magnetic stirrer, dissolve 4,4-diethylcyclohexanone (5.0 g, 32.4 mmol) in ethanol (30 mL).

  • Addition of Hydrazine: Cautiously add hydrazine hydrate (2.0 mL, ~41 mmol) to the solution. A catalytic amount of acetic acid (a few drops) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

  • Isolation: After cooling, the product may crystallize directly from the solution. If not, the solvent can be partially removed under reduced pressure, and the mixture cooled in an ice bath to induce crystallization.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry. Recrystallization from ethanol or methanol can be performed if necessary.

C. Synthesis of 4,4-Diethylcyclohexanone Semicarbazone

Semicarbazones are highly crystalline derivatives useful for the identification and characterization of ketones. They are formed by the reaction of a ketone with semicarbazide hydrochloride in the presence of a base.[4]

Experimental Protocol: Synthesis of 4,4-Diethylcyclohexanone Semicarbazone

  • Preparation of Semicarbazide Solution: In a 100 mL beaker, dissolve semicarbazide hydrochloride (4.0 g, 35.9 mmol) and sodium acetate (5.0 g, 60.9 mmol) in water (40 mL) with gentle warming.

  • Preparation of Ketone Solution: In a separate flask, dissolve 4,4-diethylcyclohexanone (4.0 g, 25.9 mmol) in ethanol (20 mL).

  • Reaction: Add the ketone solution to the warm semicarbazide solution with stirring. A precipitate should form.

  • Isolation and Purification: Allow the mixture to cool to room temperature and then in an ice bath to complete precipitation. Collect the crystalline product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the product.

II. Carbon-Carbon Bond Forming Derivatizations

A. Wittig Reaction: Conversion to Alkenes

The Wittig reaction is a powerful method for converting ketones into alkenes with high regioselectivity.[5] The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the carbonyl carbon. The steric hindrance at the C4 position of 4,4-diethylcyclohexanone is not expected to significantly inhibit the approach of the ylide to the carbonyl carbon.

Experimental Workflow for the Wittig Reaction

Wittig_Reaction cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction Phosphonium_Salt Triphenylphosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Ketone 4,4-Diethylcyclohexanone Ketone->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: Workflow for the Wittig reaction.

Experimental Protocol: Synthesis of 4,4-Diethyl-1-methylenecyclohexane

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (14.3 g, 40.0 mmol) in anhydrous tetrahydrofuran (THF) (100 mL). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.6 M in hexanes, 25 mL, 40.0 mmol) dropwise with stirring. The formation of the orange-red ylide will be observed.

  • Reaction with Ketone: After stirring at 0 °C for 30 minutes, add a solution of 4,4-diethylcyclohexanone (5.1 g, 33.1 mmol) in anhydrous THF (20 mL) dropwise to the ylide solution.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the alkene.

B. Grignard Reaction: Formation of Tertiary Alcohols

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl group, resulting in the formation of an alcohol after acidic workup.[6] The reaction of 4,4-diethylcyclohexanone with a Grignard reagent will produce a tertiary alcohol.

Experimental Workflow for the Grignard Reaction

Grignard_Reaction cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction Alkyl_Halide Alkyl/Aryl Halide Grignard_Reagent Grignard Reagent (R-MgX) Alkyl_Halide->Grignard_Reagent Mg Magnesium Turnings Mg->Grignard_Reagent Alkoxide Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide Ketone 4,4-Diethylcyclohexanone Ketone->Alkoxide Tertiary_Alcohol Tertiary Alcohol Alkoxide->Tertiary_Alcohol Acid_Workup Acidic Workup (e.g., H₃O⁺) Acid_Workup->Tertiary_Alcohol

Caption: Workflow for the Grignard reaction.

Experimental Protocol: Synthesis of 4,4-Diethyl-1-methylcyclohexan-1-ol

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 g, 49.4 mmol). Add a crystal of iodine. Add a solution of methyl iodide (3.0 mL, 48.2 mmol) in anhydrous diethyl ether (50 mL) dropwise to initiate the reaction. Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining methyl iodide solution at a rate that maintains a gentle reflux.

  • Reaction with Ketone: After the magnesium has been consumed, cool the Grignard reagent to 0 °C. Add a solution of 4,4-diethylcyclohexanone (5.0 g, 32.4 mmol) in anhydrous diethyl ether (20 mL) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by distillation or column chromatography.

III. Carbon-Nitrogen Bond Forming Derivatization: Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from ketones.[7] It proceeds via the in-situ formation of an imine or enamine, which is then reduced by a suitable reducing agent.

Experimental Protocol: Synthesis of N-Benzyl-4,4-diethylcyclohexanamine

  • Imine Formation: In a round-bottom flask, combine 4,4-diethylcyclohexanone (3.0 g, 19.4 mmol), benzylamine (2.3 mL, 21.0 mmol), and titanium(IV) isopropoxide (6.3 mL, 21.3 mmol) in dichloromethane (50 mL). Stir the mixture at room temperature for 4-6 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 g, 23.9 mmol) portion-wise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the addition of water. Filter the mixture through a pad of celite to remove titanium salts. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine can be purified by column chromatography.

Data Summary Table

DerivativeReagentsKey Reaction ConditionsExpected Product Class
Oxime Hydroxylamine hydrochloride, Sodium acetateReflux in ethanol/waterC=N-OH
Hydrazone Hydrazine hydrate, Acetic acid (cat.)Reflux in ethanolC=N-NH₂
Semicarbazone Semicarbazide hydrochloride, Sodium acetateWarm in ethanol/waterC=N-NH-C(O)NH₂
Alkene Phosphonium ylide, Strong base (n-BuLi)Anhydrous THF, 0 °C to RTC=CH₂
Tertiary Alcohol Grignard reagent (R-MgX), Acidic workupAnhydrous ether, 0 °C to RTC(OH)-R
Secondary Amine Primary amine, Reducing agent (NaBH₃CN)Dichloromethane, RTCH-NH-R

Conclusion and Future Perspectives

The derivatization of 4,4-diethylcyclohexanone provides access to a wide range of valuable chemical entities. The protocols outlined in this guide are robust and can be adapted to a variety of substrates and reagents. The steric hindrance imparted by the gem-diethyl group should always be a consideration in reaction planning, potentially influencing reaction rates and stereochemical outcomes. For all syntheses, it is imperative that the final products are thoroughly characterized using modern analytical techniques (NMR, IR, MS, and elemental analysis) to confirm their identity and purity. These derivatives of 4,4-diethylcyclohexanone hold significant promise as building blocks for the discovery of new pharmaceuticals and advanced materials.

References

  • BenchChem. Synthesis of 4,4-Dimethylcyclohexanone oxime from 4,4-dimethylcyclohexanone.

  • Vibzz Lab. (2020). Cyclohexanone Oxime: Organic Synthesis. YouTube.

  • Scribd. Cyclohexanone Semicarbazide Synthesis.

  • Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. (2018).

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011).

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017).

  • BenchChem. Application Notes and Protocols: Synthesis of Hydrazone Derivatives from 4-(6-Hydrazinylpyrimidin-4-yl)morpholine.

  • NROChemistry. Wittig Reaction: Mechanism and Examples.

  • MDPI. Synthesis and Characterization of a Series of Chromone–Hydrazones. (2023).

  • SATHYABAMA Institute of Science and Technology. Synthesis and characterization of semicarbozone.

  • Master Organic Chemistry. All About The Reactions of Grignard Reagents. (2015).

  • Wikipedia. Reductive amination.

  • Scribd. Cyclohexanone Oxime Synthesis Notes: Application.

  • Donaruma, L. G. (1957). U.S. Patent No. 2,798,886. U.S. Patent and Trademark Office.

  • Bethune College. Organomagnesium compounds (Grignard reagent-RMgX).

Sources

Method

The Role of Cyclohexanone Derivatives in Advanced Polymer Synthesis: Application Notes and Protocols

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Editor's Note Initial inquiries into the specific applications of 4,4-diethylcyclohexanone in polymer chemistry yielded limited di...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editor's Note

Initial inquiries into the specific applications of 4,4-diethylcyclohexanone in polymer chemistry yielded limited direct documentation in readily available scientific literature. This suggests that its role may be highly specialized, nascent, or not extensively published. However, the broader family of cyclohexanone derivatives represents a cornerstone in the synthesis of high-performance polymers. This guide, therefore, leverages established principles and protocols for well-documented cyclohexanone-derived monomers to provide a robust framework for researchers. The methodologies detailed herein for related structures can serve as a foundational blueprint for investigating the potential incorporation of 4,4-diethylcyclohexanone or other novel cyclohexanone derivatives into polymer backbones.

Introduction: The Strategic Importance of Cyclohexanone Derivatives in Polymer Chemistry

The incorporation of cyclic aliphatic structures, such as the cyclohexyl ring, into polymer main chains is a well-established strategy for imparting a unique combination of desirable properties. These include enhanced thermal stability, improved solubility, and favorable optical characteristics. The rigid, non-planar nature of the cyclohexane ring disrupts polymer chain packing, which can lead to amorphous materials with high glass transition temperatures (Tg) and good solubility in common organic solvents.

Cyclohexanone and its derivatives serve as versatile precursors for monomers used in the synthesis of advanced polyamides and polycarbonates. These polymers find applications in diverse fields, from engineering plastics to biomedical devices. This document provides an in-depth exploration of the synthesis and characterization of polymers derived from cyclohexanone-based monomers, offering both theoretical insights and practical, field-proven protocols.

Application Focus: High-Performance Polyamides from Cyclohexanone-Derived Diamines

Aromatic polyamides are renowned for their exceptional thermal and mechanical properties. However, their rigid backbones often lead to poor solubility and high processing temperatures, limiting their applications. The introduction of bulky, non-coplanar structures derived from cyclohexanone can mitigate these issues without significantly compromising thermal stability. A prime example is the synthesis of polyamides from diamines containing a cyclohexane moiety.

Rationale for Monomer Design

The synthesis of polyamides from 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC) showcases the utility of cyclohexanone derivatives. The cyclohexane ring in BAPC acts as a "card>" or bulky pendant group, effectively increasing the free volume of the polymer and reducing intermolecular chain interactions. This structural feature enhances the solubility and processability of the resulting polyamides.

Synthesis of Polyamides from a Cyclohexanone-Derived Diamine

Novel polyamides can be synthesized from the diamine 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC) and various aromatic dicarboxylic acids via direct polycondensation.[1] This method, often referred to as the Yamazaki-Higashi reaction, provides a convenient route to high molecular weight polyamides under mild conditions.[2]

Experimental Protocol: Synthesis of Polyamide from BAPC and an Aromatic Dicarboxylic Acid

Objective: To synthesize a high-performance polyamide with enhanced solubility and thermal stability.

Materials:

ReagentSupplierPurityNotes
1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC)Custom Synthesis>99%Must be dry
Aromatic Dicarboxylic Acid (e.g., terephthalic acid)Sigma-Aldrich>99%Must be dry
N-Methyl-2-pyrrolidone (NMP)Anhydrous, Sigma-Aldrich>99.8%Store over molecular sieves
PyridineAnhydrous, Sigma-Aldrich>99.8%Store over KOH pellets
Triphenyl Phosphite (TPP)Sigma-Aldrich>97%
Calcium Chloride (CaCl2)Anhydrous, Fisher Scientific>97%Dried under vacuum
MethanolACS Grade
Deionized Water

Procedure:

  • Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add BAPC (1 equivalent), the aromatic dicarboxylic acid (1 equivalent), and anhydrous calcium chloride (a catalytic amount).

  • Solvent Addition: Add anhydrous NMP to dissolve the monomers, followed by the addition of anhydrous pyridine (2 equivalents).

  • Initiation of Polycondensation: Add triphenyl phosphite (2 equivalents) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 100-110°C and maintain for 3-4 hours under a gentle stream of nitrogen. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Washing: Filter the fibrous polymer and wash it thoroughly with hot water and then with methanol to remove residual solvents and reagents.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.

Characterization:

  • Inherent Viscosity: Measured in a suitable solvent (e.g., NMP) to estimate the molecular weight.

  • FTIR Spectroscopy: To confirm the formation of the amide linkages.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.

  • Thermal Analysis (TGA and DSC): To determine the thermal stability and glass transition temperature.

Application Focus: Advanced Polycarbonates from Cyclohexanone-Based Diols

Polycarbonates are a class of thermoplastics known for their high impact strength, optical clarity, and thermal resistance.[3] Traditional polycarbonates are often synthesized from bisphenol A (BPA), a monomer that has raised environmental and health concerns. Cyclohexanone derivatives offer a pathway to BPA-free polycarbonates with tailored properties.

Causality in Monomer Selection for Polycarbonate Synthesis

The use of diols derived from cyclohexanone, such as 1,4-cyclohexanedimethanol (CHDM), can improve the processability and impart flexibility to the resulting polycarbonate.[3] The copolymerization of such aliphatic diols with rigid bio-based monomers is a common strategy to balance the mechanical and thermal properties of the final material.

Melt Transesterification for Polycarbonate Synthesis

Melt transesterification is a common industrial process for producing polycarbonates, avoiding the use of hazardous phosgene.[4] In this process, a diol is reacted with a carbonate source, such as diphenyl carbonate (DPC), at high temperatures and under vacuum to drive the reaction to completion by removing the phenol byproduct.

Generalized Protocol: Melt Polycondensation for Polycarbonate Synthesis

Objective: To synthesize a polycarbonate via melt transesterification using a cyclohexanone-derived diol.

Materials:

ReagentSupplierPurityNotes
Cyclohexanone-derived Diol (e.g., 1,4-CHDM)TCI Chemicals>98%Must be dry
Diphenyl Carbonate (DPC)Sigma-Aldrich>99%
Catalyst (e.g., Titanium(IV) isopropoxide)Sigma-Aldrich>97%

Procedure:

  • Monomer Charging: Charge the cyclohexanone-derived diol and diphenyl carbonate into a high-temperature glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Inerting and Melting: Purge the reactor with nitrogen and heat the mixture to a temperature sufficient to melt the reactants (typically 180-200°C) with stirring.

  • Catalyst Addition: Once a homogeneous melt is formed, add the catalyst.

  • Oligomerization Stage: Gradually increase the temperature while maintaining a nitrogen atmosphere. Phenol will begin to distill off.

  • Polycondensation Stage: After the majority of the phenol has been removed, gradually apply a vacuum to the system to further drive the reaction. The temperature is typically raised to 250-300°C. The viscosity of the melt will increase significantly.

  • Product Extrusion: Once the desired viscosity (indicative of molecular weight) is achieved, the molten polymer is extruded from the reactor under nitrogen pressure and cooled.

Data Presentation: Expected Properties of Cyclohexanone-Containing Polymers

Polymer TypeMonomer ExampleExpected Tg (°C)Key Properties
PolyamideBAPC-derived180 - 250High thermal stability, good solubility, film-forming ability
PolycarbonateCHDM copolymer100 - 150Good impact strength, optical clarity, processability

Visualization of Synthetic Pathways

Polyamide Synthesis Workflow

G cluster_synthesis Polyamide Synthesis Monomers BAPC + Dicarboxylic Acid in NMP/Pyridine CondensingAgent Triphenyl Phosphite (TPP) Monomers->CondensingAgent Add Polycondensation Heat (100-110°C) under N2 CondensingAgent->Polycondensation Initiate Precipitation Pour into Methanol Polycondensation->Precipitation Cool & Precipitate Purification Wash with H2O & Methanol Precipitation->Purification Isolate Drying Vacuum Oven Purification->Drying FinalPolymer High-Performance Polyamide Drying->FinalPolymer

Caption: Workflow for the synthesis of polyamides from a cyclohexanone-derived diamine.

Polycarbonate Synthesis Workflow

G cluster_synthesis Polycarbonate Synthesis Reactants Cyclohexanone Diol + DPC Melt Heat to Melt (180-200°C) Reactants->Melt Catalyst Catalyst Addition Oligomerization Increase Temp, Distill Phenol Catalyst->Oligomerization Melt->Catalyst Polycondensation Apply Vacuum, Increase Temp (250-300°C) Oligomerization->Polycondensation Extrusion Extrude Molten Polymer Polycondensation->Extrusion FinalPolymer Polycarbonate Extrusion->FinalPolymer

Caption: Workflow for the melt transesterification synthesis of polycarbonates.

Conclusion and Future Outlook

While direct applications of 4,4-diethylcyclohexanone in polymer chemistry are not prominently documented, the foundational role of the cyclohexanone scaffold is undeniable. The protocols and principles outlined in this guide for related monomers provide a solid starting point for researchers aiming to innovate in the field of high-performance polymers. The exploration of novel cyclohexanone derivatives, including 4,4-diethylcyclohexanone, could lead to the development of materials with unique and valuable property profiles. Future research should focus on the synthesis of monomers from such precursors and a systematic investigation of their impact on the thermal, mechanical, and optical properties of the resulting polymers.

References

  • Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. (2016). ResearchGate. [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]

  • Synthesis, characterization and properties of novel polyamides derived from 4,4'-bis(4-carboxy methylene) biphenyl and various diamines. National Institutes of Health. [Link]

  • Synthesis and Properties of Bio-Based Polycarbonates Containing Silicone Blocks. (2022). MDPI. [Link]

  • Study on synthesis of polycarbonate by melt transesterification. (2022). Taylor & Francis eBooks. [Link]

Sources

Application

Application Note: Advanced Purification Protocols for 4,4-Diethylcyclohexanone

Executive Summary & Application Context 4,4-Diethylcyclohexanone is a critical structural motif in the synthesis of spirocyclic pharmaceuticals, liquid crystal mesogens, and substantive fragrance ingredients (e.g., analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4,4-Diethylcyclohexanone is a critical structural motif in the synthesis of spirocyclic pharmaceuticals, liquid crystal mesogens, and substantive fragrance ingredients (e.g., analogues of orris and woody notes). Its gem-disubstituted structure imparts unique conformational rigidity, making it valuable for locking pharmacophores in bioactive molecules.

However, its synthesis—often via hydrogenation of 4,4-diethyl-2-cyclohexenone or decarboxylative cyclization of 4,4-diethylpimelates—frequently yields a crude mixture containing the corresponding alcohol (4,4-diethylcyclohexanol ) and unreacted acyclic precursors. The "KA Oil" (Ketone-Alcohol) separation challenge is exacerbated by the steric bulk of the ethyl groups, which can hinder standard derivatization techniques.

This guide details three purification protocols ranging from standard fractional distillation to high-fidelity chemical resolution, ensuring purities exceeding 99.5% for sensitive downstream applications.

Physicochemical Profile

PropertyValue (Experimental/Estimated)Notes
CAS Number 1679-00-1 (Generic Isomers) / Specific 4,4-isomerVerify specific vendor CAS; often custom synthesized.
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless Liquid / Low-melting SolidTends to supercool; mp estimated ~25–35°C.
Boiling Point (atm) ~210–215°C (Est.)Extrapolated from 4,4-dimethylcyclohexanone (175°C).
Boiling Point (Vacuum) 95–105°C @ 10 mmHgPreferred distillation range to avoid decomposition.
Solubility Miscible in Et₂O, DCM, THF, TolueneInsoluble in water.
Key Impurities 4,4-DiethylcyclohexanolDifficult to separate by simple flash chromatography.

Pre-Purification Analysis

Before initiating purification, quantify the ratio of Ketone:Alcohol using GC-FID or ¹H-NMR.

  • ¹H-NMR Diagnostic: Monitor the α-proton signals. The ketone α-protons (approx. 2.3 ppm) are distinct from the alcohol methine proton (approx. 3.5-3.8 ppm).

  • TLC: Visualize with 2,4-DNP stain (orange/red spots for ketone) and Phosphomolybdic Acid (PMA) for the alcohol.

Protocol A: Fractional Vacuum Distillation (Primary Method)

Applicability: Routine purification for >95% purity; removal of heavy tars and solvents.

Mechanistic Insight

The boiling point differential between 4,4-diethylcyclohexanone and its alcohol counterpart is narrow (~10–15°C at atm). Vacuum distillation lowers the boiling points, but a fractionation column is essential to prevent co-distillation of the alcohol azeotrope.

Step-by-Step Procedure
  • Apparatus Setup:

    • Equip a round-bottom flask with a magnetic stir bar and a Vigreux column (minimum 20 cm) or a packed column (glass helices) for higher efficiency.

    • Connect a short-path distillation head with a thermometer and a vacuum cow receiver.

  • Degassing:

    • Stir the crude oil under weak vacuum (100 mmHg) for 20 minutes to remove residual solvents (hexane/THF) which can disrupt vacuum stability.

  • Distillation:

    • Apply high vacuum (<10 mmHg).[1]

    • Slowly ramp heat. Collect the forerun (highly volatile acyclics) separately.

    • Main Fraction: Collect the fraction boiling at 95–105°C (at 10 mmHg) .

    • Stop Condition: Discontinue when vapor temperature spikes (indicating higher boiling alcohol) or pot residue becomes viscous.

  • Validation:

    • Check refractive index or GC. If alcohol content >2%, proceed to Protocol B.

Protocol B: Bisulfite Adduct Resolution (High Purity >99%)

Applicability: Removal of non-ketone impurities (alcohols, alkanes) when distillation fails to achieve >99% purity.

Mechanistic Insight

Despite the steric bulk of the ethyl groups at the 4-position, the carbonyl carbon at position 1 remains accessible for nucleophilic attack. Sodium bisulfite (NaHSO₃) forms a reversible, water-soluble, crystalline adduct with the ketone. Impurities (alcohol, starting materials) do not react and remain in the organic phase.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a saturated solution of Sodium Bisulfite (40% w/v in water).

    • Optional: Add 5% Ethanol to improve phase contact if the ketone is highly lipophilic.

  • Adduct Formation:

    • In an Erlenmeyer flask, combine the crude 4,4-diethylcyclohexanone (diluted 1:1 with diethyl ether) with an excess (1.5 equiv) of the bisulfite solution.

    • Vigorous Stirring: Stir rapidly for 2–4 hours. A thick white precipitate (the adduct) should form.

  • Washing (Impurity Removal):

    • Filter the solid adduct via a Buchner funnel.

    • Wash 1: Rinse with diethyl ether (removes non-ketone organics like the alcohol).

    • Wash 2: Rinse with cold water (removes excess bisulfite).

  • Regeneration (Hydrolysis):

    • Transfer the solid back to a flask.

    • Add 10% Sodium Carbonate (Na₂CO₃) or 10% NaOH solution. Stir for 1 hour at room temperature. The solid will dissolve, and the pure ketone will oil out as a top layer.

  • Extraction:

    • Extract the aqueous mixture with diethyl ether (3x).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Protocol C: Oxidative Recovery (Yield Optimization)

Applicability: When the crude mixture contains significant amounts (>10%) of 4,4-diethylcyclohexanol. Instead of discarding the impurity, convert it to the target.[2]

Procedure
  • Dissolve crude mixture in Acetone (0.1 M).

  • Cool to 0°C. Add Jones Reagent (CrO₃/H₂SO₄) dropwise until the orange color persists.

  • Green Alternative: Use TEMPO (1 mol%) / NaOCl buffered at pH 8.6 for a metal-free oxidation.

  • Quench with isopropanol (Jones) or sodium thiosulfate (TEMPO).

  • Extract and proceed to Protocol A (Distillation).

Decision Logic & Workflow

PurificationWorkflow Start Crude 4,4-Diethylcyclohexanone Analysis Analyze Purity (GC/NMR) Check Alcohol Content Start->Analysis HighAlc Alcohol > 10%? Analysis->HighAlc Oxidation Protocol C: Oxidative Recovery (Convert Alcohol to Ketone) HighAlc->Oxidation Yes Distill Protocol A: Vacuum Distillation (Vigreux Column, <10 mmHg) HighAlc->Distill No Oxidation->Distill CheckPurity Purity > 99%? Distill->CheckPurity Bisulfite Protocol B: Bisulfite Adduct (Chemical Polishing) CheckPurity->Bisulfite No Final Final Product (>99.5% Purity) CheckPurity->Final Yes Bisulfite->Final

Figure 1: Decision matrix for selecting the optimal purification pathway based on impurity profile.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No precipitate in Protocol B Steric hindrance or insufficient agitation.Add 5-10% Methanol to the aqueous phase to increase solubility; Ensure vigorous mechanical stirring.
Product co-elutes with alcohol Azeotrope formation during distillation.Use a longer fractionating column or switch to Protocol C (Oxidation) to eliminate the alcohol entirely.
Low Yield in Distillation Polymerization or aldol condensation.Ensure the pot temperature does not exceed 140°C; ensure the crude is pH neutral (remove residual base from synthesis).

References

  • Synthesis and Properties of Cyclohexanones

    • PubChem Compound Summary for 4,4-dimethylcyclohexanone (Analogous properties). National Center for Biotechnology Information. Link

  • Bisulfite Purification Method

    • Process for recovering cyclohexanone by formation of a bisulfite adduct.[3] US Patent 2,813,905.[3] Google Patents. Link

  • Oxidative Recovery (Jones/TEMPO)

    • Oxidation of Alcohols to Ketones. Organic Chemistry Portal. Link

  • Separation of Cyclohexanone/Cyclohexanol (KA Oil)

    • Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[5]arene Cocrystals. NIH PubMed Central. Link

  • Boiling Point Reference for Derivatives

    • Cycloalkane aldehydes, method for preparing same.[4] US Patent 9,051,531 (Cites 4,4-diethylcyclohexanone derivative bp). Google Patents. Link

Sources

Method

Synthesis and Applications of 4,4-Diethylcyclohexanone: A Comprehensive Guide for Researchers

Introduction: The Significance of Gem-Dialkylated Cyclohexanones 4,4-Diethylcyclohexanone is a fascinating and synthetically useful building block belonging to the class of gem-disubstituted cyclohexanones. The presence...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Gem-Dialkylated Cyclohexanones

4,4-Diethylcyclohexanone is a fascinating and synthetically useful building block belonging to the class of gem-disubstituted cyclohexanones. The presence of two ethyl groups on the fourth carbon atom imparts unique conformational and electronic properties to the molecule, making it a valuable intermediate in the synthesis of more complex structures. In the realm of drug discovery and development, the cyclohexanone scaffold is a prevalent motif, and the introduction of gem-dialkyl groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a detailed exploration of the reaction conditions for the synthesis of 4,4-diethylcyclohexanone, offering in-depth protocols and the underlying chemical principles for researchers in organic synthesis and medicinal chemistry.

Synthetic Methodologies: Pathways to 4,4-Diethylcyclohexanone

The synthesis of 4,4-diethylcyclohexanone can be approached through several strategic routes. The most prominent and versatile of these is the Stork enamine alkylation, which offers a high degree of control and generally good yields. An alternative, more direct approach involves the dialkylation of cyclohexanone, which can be effective under specific conditions.

Method 1: The Stork Enamine Alkylation Route

The Stork enamine synthesis is a powerful method for the α-alkylation of ketones and aldehydes.[3][4] The process involves the conversion of a ketone into a more nucleophilic enamine intermediate, which then undergoes alkylation. A subsequent hydrolysis step regenerates the ketone functionality, now bearing the desired alkyl groups. This method is particularly advantageous as it proceeds under milder conditions compared to direct enolate alkylation and minimizes polyalkylation.[4]

Mechanism and Rationale:

The synthesis of 4,4-diethylcyclohexanone via the Stork enamine reaction is a three-step process:

  • Enamine Formation: Cyclohexanone is reacted with a secondary amine, typically pyrrolidine, piperidine, or morpholine, under mildly acidic conditions (pH 4-5) to form the corresponding enamine.[3] This reaction is a reversible condensation, and the removal of water drives the equilibrium towards the enamine product.

  • Alkylation: The resulting enamine is a soft nucleophile and readily undergoes a sequential dialkylation reaction with an alkyl halide, in this case, ethyl iodide or ethyl bromide. The reaction proceeds via an SN2 mechanism. The first ethyl group is introduced at the α-position, and due to the reaction conditions, a second alkylation occurs at the same carbon, leading to the gem-diethyl substitution.

  • Hydrolysis: The dialkylated iminium salt intermediate is then hydrolyzed with aqueous acid to regenerate the ketone, yielding 4,4-diethylcyclohexanone.

Stork_Enamine_Synthesis Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine  + Pyrrolidine  - H₂O Monoalkylated Mono-ethylated Intermediate Enamine->Monoalkylated  + Ethyl Iodide (1 eq) Dialkylated Iminium Salt Monoalkylated->Dialkylated  + Ethyl Iodide (1 eq) Product 4,4-Diethylcyclohexanone Dialkylated->Product  + H₃O⁺ (Hydrolysis)

Figure 1: Workflow for the Stork Enamine Synthesis of 4,4-Diethylcyclohexanone.

Detailed Experimental Protocol (Adapted from analogous procedures):

This protocol is adapted from established procedures for the synthesis of 4,4-dimethylcyclohexanone and should be optimized for the diethyl derivative.[5][6]

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • Toluene

  • Ethyl Iodide

  • Diethyl Ether

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Step 1: Formation of the Pyrrolidine Enamine of Cyclohexanone

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.

Step 2: Diethylation of the Enamine

  • Dissolve the crude enamine in a suitable aprotic solvent such as acetonitrile or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add ethyl iodide (2.5 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for several hours to overnight. Monitor the reaction progress by TLC or GC-MS.

Step 3: Hydrolysis to 4,4-Diethylcyclohexanone

  • After the alkylation is complete, add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) to the reaction mixture.

  • Stir vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4,4-diethylcyclohexanone.

Purification:

The crude product can be purified by vacuum distillation to yield pure 4,4-diethylcyclohexanone.[7]

Method 2: Direct Dialkylation of Cyclohexanone

Direct dialkylation of cyclohexanone at the α-position can be challenging due to competing side reactions such as mono-alkylation, poly-alkylation at different positions, and aldol condensation. However, under phase-transfer catalysis (PTC) conditions, the selectivity for dialkylation can be improved.[8]

Mechanism and Rationale:

Phase-transfer catalysis facilitates the transfer of the enolate of cyclohexanone from the aqueous phase (where it is formed with a base like sodium hydroxide) to the organic phase (containing the alkylating agent). The quaternary ammonium salt acts as the phase-transfer catalyst. This method can promote gem-dialkylation by creating a localized high concentration of the enolate in the vicinity of the alkylating agent.

Direct_Alkylation Cyclohexanone Cyclohexanone Enolate Enolate Cyclohexanone->Enolate  + NaOH (aq)  Phase-Transfer Catalyst Monoalkylated Mono-ethylated Ketone Enolate->Monoalkylated  + Ethyl Bromide (org) Dialkylated 4,4-Diethylcyclohexanone Monoalkylated->Dialkylated  + NaOH (aq), Ethyl Bromide (org)  Phase-Transfer Catalyst

Figure 2: Conceptual workflow for the direct diethylation of cyclohexanone under phase-transfer catalysis.

Detailed Experimental Protocol (Conceptual):

Materials:

  • Cyclohexanone

  • Ethyl Bromide

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB) or other suitable phase-transfer catalyst

  • Dichloromethane or Toluene

Procedure:

  • In a round-bottom flask, prepare a biphasic mixture of an aqueous solution of sodium hydroxide (e.g., 50% w/v) and an organic solvent (dichloromethane or toluene) containing cyclohexanone (1.0 eq) and a catalytic amount of tetrabutylammonium bromide (e.g., 5 mol%).

  • To this vigorously stirred mixture, add ethyl bromide (2.2-2.5 eq) dropwise at a controlled temperature (e.g., room temperature to 40 °C).

  • Continue vigorous stirring for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purification:

Purify the crude product by vacuum distillation.

Comparison of Synthetic Routes

FeatureStork Enamine AlkylationDirect Dialkylation (PTC)
Selectivity Generally high for gem-dialkylationCan be variable, risk of other products
Reaction Conditions Milder, avoids strong basesRequires strong base, biphasic system
Reagents Requires stoichiometric secondary amineCatalytic amount of phase-transfer agent
Workup Involves hydrolysis stepBiphasic workup
Overall Yield Often good to excellentCan be moderate to good, optimization needed

Product Characterization

Due to the limited availability of published spectroscopic data for 4,4-diethylcyclohexanone, the following characterization data is predicted based on the analysis of analogous compounds such as 4,4-dimethylcyclohexanone and general principles of spectroscopy.[9][10][11][12][13][14][15][16][17][18]

Predicted Spectroscopic Data:

TechniquePredicted Observations
¹H NMR δ (ppm): 2.2-2.4 (t, 4H, -CH₂-C=O), 1.6-1.8 (t, 4H, -CH₂-C(Et)₂), 1.3-1.5 (q, 4H, -CH₂-CH₃), 0.8-1.0 (t, 6H, -CH₂-CH₃)
¹³C NMR δ (ppm): ~210 (C=O), ~40 (C-2, C-6), ~35 (C-4), ~30 (C-3, C-5), ~25 (-CH₂-CH₃), ~8 (-CH₂-CH₃)
FT-IR ν (cm⁻¹): ~1715 (C=O stretch, strong), ~2960-2870 (C-H stretch)
Mass Spec m/z: Predicted molecular ion peak at [M]⁺ = 154.25

Applications in Drug Development and Organic Synthesis

The 4,4-dialkylcyclohexanone motif is a valuable scaffold in medicinal chemistry. The gem-dialkyl substitution can enhance the metabolic stability of a drug candidate by blocking potential sites of oxidation.[1] Furthermore, the conformational rigidity imparted by the gem-diethyl group can lead to more specific and potent interactions with biological targets.[2]

4,4-Diethylcyclohexanone serves as a versatile starting material for the synthesis of a variety of more complex molecules, including spirocyclic compounds and other substituted cyclohexanes, which are of interest in the development of new therapeutic agents.[19]

References

  • Google Patents. (2021). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • PrepChem.com. Synthesis of 4-methoxycyclohexanone. Available at: [Link]

  • Chemistry Steps. Stork Enamine Synthesis. Available at: [Link]

  • Organic Syntheses. 4,4-dimethyl-2-cyclohexen-1-one. Available at: [Link]

  • Google Patents. (1966). US3251753A - Process for the purification of cyclohexanone.
  • PubChem. Cyclohexanone, 4,4-dimethyl-. Available at: [Link]

  • YouTube. (2022). Alkylation of Cyclohexanone. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1988). Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile. Available at: [Link]

  • PubMed. (2019). Hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents with biological evaluation. Available at: [Link]

  • Chemistry LibreTexts. (2020). 9.11: Carbonyl Condensations with Enamines - The Stork Reaction. Available at: [Link]

  • YouTube. (2018). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. Available at: [Link]

  • Master Organic Chemistry. (2019). Enamines. Available at: [Link]

  • MDPI. (2020). Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. Available at: [Link]

  • Organic Syntheses. Cyclohexanone, 2-allyl-. Available at: [Link]

  • NIST WebBook. Cyclohexanone, 4-methyl-. Available at: [Link]

  • ResearchGate. (2012). Can anybody suggest the best process for the Stark Enamine condensation. Available at: [Link]

  • YouTube. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone. Available at: [Link]

  • PubMed Central. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Google Patents. (1991). RU2523011C2 - Method of cyclohexanone purification.
  • Doc Brown's Chemistry. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. Available at: [Link]

  • YouTube. (2017). Mechanism of Enamine Formation Organic Chemistry. Available at: [Link]

  • The Journal of Organic Chemistry. (1996). Facile synthesis of (+)-(R)-4-methyl-2-cyclohexen-1-one. Available at: [Link]

  • PubMed. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2015). IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [ f][3][5] oxazepin-3 (2H)-ones (thiones). Available at: [Link]

  • Bartleby.com. IR Spectrum Of Cyclohexanone. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • Cambridge Core. Stork Enamine Reaction. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • UCLA. IR Absorption Table. Available at: [Link]

  • PubMed Central. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Available at: [Link]

  • Bartleby.com. A Comprehensive Analysis of Cyclohexanone IR Spectrum. Available at: [Link]

  • ChemTube3D. Interactive 3D Chemistry Animations. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,4-Diethylcyclohexanone

Welcome to the Technical Support Center for the Synthesis of 4,4-Diethylcyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Synthesis of 4,4-Diethylcyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting the synthesis of this valuable chemical intermediate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of this synthesis, ensuring both scientific integrity and practical success.

This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. We will explore the common synthetic routes and the specific hurdles you might encounter, offering explanations grounded in reaction mechanisms and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4,4-diethylcyclohexanone?

A1: The synthesis of 4,4-diethylcyclohexanone can be approached through several established methods in organic chemistry. The most common routes include:

  • Direct Alkylation of Cyclohexanone: This involves the sequential addition of two ethyl groups to the alpha-position of cyclohexanone's enolate. While seemingly straightforward, controlling the reaction to achieve gem-dinalkylation without side products can be challenging.

  • Dieckmann Condensation: This intramolecular cyclization of a substituted diethyl pimelate derivative offers a robust method for forming the cyclohexanone ring.[1][2]

  • Malonic Ester Synthesis followed by Cyclization: This multi-step approach involves building the carbon skeleton using diethyl malonate, followed by cyclization and decarboxylation.[3]

  • Robinson Annulation: A more complex but powerful method that involves a Michael addition followed by an intramolecular aldol condensation to construct the six-membered ring.[4][5]

Each of these methods has its own set of advantages and challenges, which we will explore in the troubleshooting section.

Q2: I am observing a mixture of mono- and di-ethylated products in my direct alkylation of cyclohexanone. How can I improve the yield of the desired 4,4-diethylcyclohexanone?

A2: This is a classic challenge in the gem-dialkylation of ketones. The formation of a mixture of mono- and di-alkylated products, as well as poly-alkylated byproducts, arises from the relative rates of the first and second alkylation steps and the potential for the enolate to form at different positions.

To favor the formation of the 4,4-diethyl product, consider the following:

  • Choice of Base: Employ a strong, sterically hindered base such as Lithium Diisopropylamide (LDA).[6][7] LDA will rapidly and completely convert the ketone to its enolate, minimizing the presence of unreacted ketone that can participate in side reactions.

  • Reaction Stoichiometry: Use a slight excess of the ethylating agent (e.g., ethyl iodide or ethyl bromide) to drive the reaction towards di-substitution.

  • Temperature Control: Maintain a low temperature (e.g., -78 °C) during the enolate formation and alkylation steps to control the reaction kinetics and minimize side reactions.

Q3: My Dieckmann condensation of diethyl 4,4-diethylpimelate is giving a low yield. What are the critical parameters to optimize?

A3: The Dieckmann condensation is a powerful ring-forming reaction, but its efficiency is highly dependent on the reaction conditions.[1][2] Low yields can often be attributed to:

  • Base Selection: A strong base is required to generate the enolate. Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like THF are commonly used. Ensure the base is of high purity and used in stoichiometric amounts.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the enolate and lead to hydrolysis of the ester. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction Temperature: The reaction is typically run at elevated temperatures to facilitate cyclization. However, excessively high temperatures can lead to decomposition. Careful optimization of the temperature is crucial.

  • Work-up Procedure: The initial product is a β-keto ester, which is acidic. The work-up should involve careful neutralization to avoid hydrolysis or other side reactions.

Q4: How can I effectively purify 4,4-diethylcyclohexanone from my reaction mixture?

A4: Purification of the final product is critical to obtain a high-purity compound. Common impurities may include unreacted starting materials, byproducts, and residual solvent.

  • Extraction: A standard aqueous work-up can remove water-soluble impurities. If your reaction involves acidic or basic conditions, a neutralizing wash (e.g., with sodium bicarbonate or dilute HCl) is necessary.

  • Distillation: Fractional distillation under reduced pressure is often the most effective method for purifying liquid ketones like 4,4-diethylcyclohexanone.[8] This separates the product from lower and higher boiling point impurities.

  • Chromatography: For small-scale purifications or to remove closely related impurities, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

  • Bisulfite Adduct Formation: For removing unreacted aldehydes or highly reactive ketones, formation of a solid bisulfite adduct can be a useful purification technique.[9][10] The ketone can be regenerated from the adduct by treatment with acid or base.

Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to specific problems you might encounter during the synthesis of 4,4-diethylcyclohexanone.

Troubleshooting Direct Alkylation of Cyclohexanone

Problem 1: Low yield and a complex mixture of products, including O-alkylated byproducts.

  • Question: My reaction is messy, and I'm not getting a clean conversion to the desired product. What's going on?

  • Answer: The formation of a complex mixture suggests a lack of control over the reaction conditions. O-alkylation, where the ethyl group attaches to the oxygen of the enolate, is a common side reaction, especially with less-coordinating counter-ions and in more polar aprotic solvents.

    • Causality: The enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. The outcome of C- versus O-alkylation is influenced by the solvent, the counter-ion of the base, and the alkylating agent.

    • Solution:

      • Use a Strong, Hindered Base: As mentioned, LDA is an excellent choice. It favors the formation of the kinetic enolate and the lithium counter-ion coordinates to the oxygen, reducing its nucleophilicity and favoring C-alkylation.

      • Solvent Choice: Use a non-polar, aprotic solvent like Tetrahydrofuran (THF) or diethyl ether.

      • Alkylating Agent: Use an alkyl iodide (e.g., ethyl iodide) as it is more reactive than the bromide or chloride, which can help favor the desired SN2 reaction at the carbon.[7][11]

Problem 2: The reaction stalls after the first ethylation, yielding primarily 2-ethylcyclohexanone.

  • Question: I'm struggling to introduce the second ethyl group. What is preventing the second alkylation?

  • Answer: The formation of the second enolate can be sterically hindered after the introduction of the first ethyl group.

    • Causality: The presence of the first ethyl group can make the abstraction of the remaining alpha-proton more difficult for a bulky base.

    • Solution:

      • Stepwise Addition: Consider a two-step, one-pot procedure. First, add one equivalent of base and one equivalent of the ethylating agent. After the first alkylation is complete (monitored by TLC or GC-MS), add a second equivalent of base followed by a second equivalent of the ethylating agent.

      • Elevated Temperature for the Second Step: After the addition of the second equivalents of base and alkylating agent, a slight and carefully controlled increase in temperature might be necessary to overcome the activation energy for the second alkylation.

Experimental Protocol: Direct Alkylation of Cyclohexanone
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous THF (10 mL per 1 g of cyclohexanone).

  • Enolate Formation: Cool the flask to -78 °C in a dry ice/acetone bath. Add cyclohexanone (1.0 eq) to the THF. In the dropping funnel, prepare a solution of LDA (2.2 eq) in THF and add it dropwise to the cyclohexanone solution over 30 minutes, maintaining the temperature below -70 °C.

  • Alkylation: Prepare a solution of ethyl iodide (2.5 eq) in anhydrous THF and add it dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Troubleshooting Dieckmann Condensation

Problem: The reaction is incomplete, and I recover a significant amount of the starting diester.

  • Question: My Dieckmann condensation is not going to completion. How can I drive the reaction forward?

  • Answer: The Dieckmann condensation is an equilibrium process.[1][2] To drive it to completion, the product, a β-keto ester, must be deprotonated by the base.

    • Causality: The deprotonation of the acidic α-proton of the β-keto ester product is the thermodynamic driving force for the reaction. If the base is not strong enough or is consumed by side reactions, the equilibrium will not favor the product.

    • Solution:

      • Ensure Stoichiometric Base: Use at least one full equivalent of a strong base (e.g., sodium ethoxide).

      • Remove Alcohol Byproduct: If using an alkoxide base in its corresponding alcohol solvent, removal of the alcohol byproduct by distillation can help shift the equilibrium towards the product.

      • Reaction Time and Temperature: Ensure the reaction is run for a sufficient amount of time at an appropriate temperature to reach equilibrium. Monitor the reaction progress by TLC or GC-MS.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic routes and potential challenges.

Synthesis_Pathways cluster_alkylation Direct Alkylation cluster_dieckmann Dieckmann Condensation start_A Cyclohexanone int_A1 Enolate start_A->int_A1 LDA, THF, -78°C int_A2 2-Ethylcyclohexanone int_A1->int_A2 EtI side_A O-Alkylated & Poly-alkylated Byproducts int_A1->side_A Side Reaction int_A3 Enolate of 2-Ethylcyclohexanone int_A2->int_A3 LDA, THF, -78°C product 4,4-Diethylcyclohexanone int_A3->product EtI int_A3->side_A Side Reaction start_B Diethyl 4,4-diethylpimelate int_B1 Enolate start_B->int_B1 NaOEt, EtOH int_B2 β-Keto Ester Intermediate int_B1->int_B2 Intramolecular Cyclization product_B 4,4-Diethylcyclohexanone int_B2->product_B Hydrolysis & Decarboxylation

Caption: Key synthetic routes to 4,4-diethylcyclohexanone.

Data Summary

The following table summarizes expected outcomes for the direct alkylation method under varying conditions. Note that these are illustrative values and actual results may vary.

ParameterCondition 1: NaOEt, EtOH, refluxCondition 2: LDA, THF, -78°C to RT
Yield of 4,4-diethylcyclohexanone Low to moderate (20-40%)Good to excellent (70-90%)
Major Byproducts 2-ethylcyclohexanone, 2,6-diethylcyclohexanone, O-alkylated productsTrace amounts of mono-alkylated product
Reaction Time 6-12 hours4-6 hours
Ease of Control DifficultGood

Characterization of 4,4-Diethylcyclohexanone

Accurate characterization of the final product is essential. Below is a summary of the expected spectroscopic data for 4,4-diethylcyclohexanone.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~2.3 (t, 4H, -CH₂-C=O), ~1.5 (t, 4H, -CH₂-CH₂-C=O), ~1.3 (q, 4H, -CH₂-CH₃), ~0.8 (t, 6H, -CH₂-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~212 (C=O), ~50 (-CH₂-C=O), ~35 (C(CH₂CH₃)₂), ~30 (-CH₂-CH₂-C=O), ~25 (-CH₂-CH₃), ~8 (-CH₂-CH₃)
IR (neat, cm⁻¹) ~2960 (C-H stretch), ~1710 (C=O stretch)
Mass Spectrometry (EI) m/z (%): 154 (M⁺), 125, 97, 69, 55

References

  • Synthesis of 4-methoxycyclohexanone. PrepChem.com. [Link]

  • Synthesis method of 4-substituted cyclohexanone.
  • The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]

  • A Process For The Synthesis Of 4 Methoxycyclohexanone. Quick Company. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • The Robinson Annulation. Master Organic Chemistry. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Cyclohexanone, 4,4-dimethyl- | C8H14O | CID 138166. PubChem. [Link]

  • An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. ResearchGate. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Purification of ketones by distillation.
  • Diethyl Malonate : Synthesis via Fischer Esterification. YouTube. [Link]

  • 23.12 The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]

  • 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

  • An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. Organic Chemistry Portal. [Link]

  • 12.7: Reactions of Aldehydes and Ketones with Water. Chemistry LibreTexts. [Link]

  • 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]

  • New aspects concerning the mechanism of the ketone-catalysed decomposition of Caro's acid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Cyclohexanone, 4-methyl-. NIST WebBook. [Link]

  • Robinson Annulation-Mechanism and Shortcut. Chemistry Steps. [Link]

  • Propose mechanisms for the two Dieckmann condensations just shown... Study Prep in Pearson+. [Link]

  • Method for purification of ketones.
  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry - NC State University Libraries. [Link]

  • Cyclohexanone, 4-(1,1-dimethylethyl)-. NIST WebBook. [Link]

  • Purification of ketones.
  • Robinson Annulation. Organic Chemistry Tutor. [Link]

  • Alkylation of Enolates. Organic Chemistry Tutor. [Link]

  • Diethyl malonate – Knowledge and References. Taylor & Francis. [Link]

  • Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. YouTube. [Link]

  • Preparation method of diethyl malonate.
  • An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters. PubMed. [Link]

  • Chem 360 Jasperse Ch. 22 Notes. Enolate Chemistry. [Link]

  • Robinson Annulation Mechanism & Examples. Total Synthesis. [Link]

  • Malonic acid, ethylidene-, diethyl ester. Organic Syntheses Procedure. [Link]

  • 20 - Robinson Annulation Reaction | PDF | Ketone | Chemical Compounds. Scribd. [Link]

  • Solved tion. We found, however, that the reaction of diethyl | Chegg.com. [Link]

  • Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

Sources

Optimization

Technical Support Center: 4,4-Diethylcyclohexanone Synthesis

This technical guide details the impurity profile and troubleshooting protocols for the synthesis of 4,4-diethylcyclohexanone . The synthesis typically follows a two-stage industrial route: Robinson Annulation (Michael a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the impurity profile and troubleshooting protocols for the synthesis of 4,4-diethylcyclohexanone . The synthesis typically follows a two-stage industrial route: Robinson Annulation (Michael addition followed by aldol condensation) and Selective Hydrogenation .

Topic: Impurity Profiling & Troubleshooting Target Molecule: 4,4-Diethylcyclohexanone (Gem-disubstituted cyclic ketone) Primary Synthetic Route: 2-Ethylbutanal + Methyl Vinyl Ketone


 Enone Intermediate 

Product

Critical Impurity Profile

The following table summarizes the most frequent impurities encountered during the synthesis.

Impurity TypeChemical IdentityOrigin / CauseCriticality
Precursor A 2-EthylbutanalUnreacted starting material (Step 1).Low (Volatile)
Precursor B Methyl Vinyl Ketone (MVK)Unreacted Michael acceptor; often polymerizes.Med (Polymerizes)
Intermediate 4,4-Diethyl-2-cyclohexen-1-oneIncomplete hydrogenation (Step 2).High (Hard to separate)
Over-Reduced 4,4-DiethylcyclohexanolOver-hydrogenation of the ketone (Step 2).High (Major yield loss)
Dimer/Oligomer MVK PolymersThermal polymerization of MVK during addition.Med (Fouls equipment)
Aldol Byproduct 2-Ethyl-3-hydroxy-2-ethylhexanalSelf-condensation of 2-ethylbutanal.Low (Removable)

Troubleshooting Guide (Q&A)

Q1: I see a persistent UV-active peak eluting just before my product in HPLC. It resists crystallization. What is it?

Diagnosis: This is likely the 4,4-diethyl-2-cyclohexen-1-one (the "Enone" intermediate).

  • Why it happens: The hydrogenation step was halted too early, or the catalyst activity has dropped. The conjugated double bond (

    
    ) makes this impurity highly UV active compared to the saturated ketone product.
    
  • Solution:

    • Monitor via GC/NMR: Do not rely solely on UV. The product has low UV absorbance; the impurity has high absorbance. A small UV peak may represent a large mass fraction.

    • Push the Reaction: Add fresh catalyst (10% w/w loading of 5% Pd/C) and repressurize with

      
      .
      
    • Check H2 Availability: Ensure mass transfer isn't rate-limiting. Increase stirring speed (>800 RPM).

Q2: My GC-MS shows a large peak with M+2 relative to the product. How do I prevent this?

Diagnosis: You have formed 4,4-diethylcyclohexanol (Over-reduction).

  • Why it happens: Palladium catalysts can reduce ketones to alcohols after the alkene is saturated, especially if the reaction runs too long or the temperature is too high (>50°C).

  • Solution:

    • Selectivity Control: Switch to a milder catalyst system if possible, or strictly control the endpoint.

    • Solvent Choice: Avoid acidic solvents which can promote ketone reduction. Use non-polar solvents like cyclohexane or toluene.

    • Poisoning: In extreme cases, adding a trace of Quinoline (catalyst poison) can prevent the reduction of the carbonyl group.

Q3: During the Robinson Annulation (Step 1), the reaction mixture turned into a viscous, intractable gel. What went wrong?

Diagnosis: Polymerization of Methyl Vinyl Ketone (MVK).

  • Why it happens: MVK is highly prone to radical polymerization, especially if added too quickly or if the reaction temperature spikes (exotherm).

  • Solution:

    • Stabilizers: Ensure your MVK contains a stabilizer (e.g., hydroquinone) and is fresh.

    • Slow Addition: Add MVK dropwise to the aldehyde/catalyst mixture at 0°C to control the exotherm.

    • Dilution: Dilute the MVK in the reaction solvent (e.g., Ethanol or Toluene) before addition.

Q4: The yield of the intermediate Enone is low (<40%), and I see many small peaks.

Diagnosis: Self-Condensation of 2-Ethylbutanal.

  • Why it happens: The aldehyde starting material (2-ethylbutanal) has alpha-protons and can undergo Aldol condensation with itself instead of reacting with MVK.

  • Solution:

    • Enamine Method: Instead of direct base catalysis, convert 2-ethylbutanal to its pyrrolidine enamine first. This "activates" the aldehyde specifically for Michael addition to MVK and suppresses self-condensation.

    • Stoichiometry: Use a slight excess of MVK (1.1 equiv) to favor the cross-reaction.

Visualization: Synthesis & Impurity Pathways

The following diagram maps the synthesis logic and where specific impurities are generated.

G Start 2-Ethylbutanal + MVK Step1 Step 1: Robinson Annulation Start->Step1 Enone Intermediate: 4,4-Diethyl-2-cyclohexen-1-one Step1->Enone Cyclization Imp_Polymer Impurity: MVK Polymer Step1->Imp_Polymer Thermal Polymerization Imp_Aldol Impurity: Aldol Dimer Step1->Imp_Aldol Self-Condensation Step2 Step 2: Hydrogenation (Pd/C) Enone->Step2 Product Product: 4,4-Diethylcyclohexanone Enone->Product Trace Enone (Incomplete Rxn) Step2->Product Selective Red. Imp_Alcohol Impurity: 4,4-Diethylcyclohexanol Step2->Imp_Alcohol Over-Reduction (Time/Temp)

Figure 1: Reaction pathway showing the genesis of critical impurities (Red) during the two-step synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 4,4-Diethyl-2-cyclohexen-1-one (Enamine Route)

This method uses the Stork Enamine synthesis to minimize self-condensation impurities.

  • Enamine Formation:

    • Charge a reactor with 2-ethylbutanal (1.0 equiv) and Pyrrolidine (1.1 equiv) in Toluene.

    • Reflux under a Dean-Stark trap to remove water azeotropically.

    • Checkpoint: Reaction is complete when theoretical water volume is collected.

    • Remove solvent/excess pyrrolidine via vacuum distillation.

  • Michael Addition:

    • Dissolve the crude enamine in dry Ethanol. Cool to 0°C.

    • Add Methyl Vinyl Ketone (MVK) (1.1 equiv) dropwise over 60 minutes. Critical: Keep T < 5°C to prevent polymerization.

    • Stir at room temperature for 4 hours.

  • Hydrolysis & Cyclization:

    • Add aqueous Acetic Acid (10% v/v) and reflux for 2 hours. This hydrolyzes the enamine and drives the aldol condensation/dehydration.

    • Workup: Extract with ether/toluene, wash with NaHCO3, brine, and dry over MgSO4.

    • Purification: Distillation under reduced pressure.[1][2]

Step 2: Selective Hydrogenation to 4,4-Diethylcyclohexanone

This step focuses on chemoselectivity (C=C vs C=O).

  • Setup:

    • Dissolve 4,4-diethyl-2-cyclohexen-1-one in Ethanol or Ethyl Acetate (0.5 M concentration).

    • Add 5% Pd/C catalyst (5 wt% loading relative to substrate).

    • Optional: Add trace Na2CO3 (0.1 equiv) to suppress acid-catalyzed ketal formation or reduction.

  • Reaction:

    • Purge vessel with Nitrogen (3x), then Hydrogen (3x).

    • Pressurize to 1-2 atm (balloon or low pressure) . Note: High pressure favors over-reduction.

    • Stir vigorously at 20-25°C . Monitor via GC every 30 minutes.

  • Termination:

    • Stop reaction immediately when the Enone peak < 0.5%.

    • Warning: Extended stirring after alkene consumption leads to alcohol formation.

  • Workup:

    • Filter through a Celite pad to remove Pd/C.

    • Concentrate filtrate. The product is typically a colorless oil.

References

  • Organic Syntheses, Coll.[3] Vol. 6, p. 442 (1988). Preparation of 4,4-Dimethyl-2-cyclohexen-1-one. (Methodology adapted for diethyl analog).[4]

  • Organic Syntheses, Coll. Vol. 4, p. 210 (1963). Enamine Synthesis of Ketones. (General Enamine Protocol).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Selectivity of Pd/C in enone reduction).

  • Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society. (Mechanistic grounding for Step 1).

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 4,4-Diethylcyclohexanone

Welcome to the technical support center for 4,4-diethylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,4-diethylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this hydrophobic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to 4,4-Diethylcyclohexanone and its Solubility Profile

4,4-Diethylcyclohexanone is a hydrophobic ketone with limited solubility in aqueous solutions, a common challenge for many active pharmaceutical ingredients (APIs) and research compounds. Its nonpolar structure, characterized by the diethyl-substituted cyclohexane ring, is the primary reason for its poor water solubility. Achieving adequate dissolution is a critical first step for a wide range of applications, from in vitro biological assays to formulation development in preclinical studies.[1] This guide provides a systematic approach to overcoming these solubility hurdles.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter during the dissolution of 4,4-diethylcyclohexanone and offers practical, step-by-step solutions.

Issue 1: The compound is not dissolving in my aqueous buffer.

Cause: This is expected due to the hydrophobic nature of 4,4-diethylcyclohexanone. Direct dissolution in aqueous media is often unsuccessful.

Solution: A multi-pronged approach involving co-solvents and surfactants is highly recommended. The goal is to create a more favorable microenvironment for the compound.

Step-by-Step Protocol: Co-Solvent and Surfactant Method

  • Initial Dissolution in an Organic Co-Solvent:

    • Begin by dissolving the 4,4-diethylcyclohexanone in a minimal amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of compounds.[2]

    • Expert Tip: Always use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can negatively impact the solubility of your compound.[2]

  • Incorporation of a Surfactant:

    • To the DMSO solution, add a surfactant. Surfactants are amphiphilic molecules that can form micelles, creating a hydrophobic core where the 4,4-diethylcyclohexanone can be encapsulated, thus enhancing its apparent aqueous solubility.[3][4]

    • Commonly used non-ionic surfactants in research and pharmaceutical formulations include Tween® 80 (polysorbate 80) and PEG300 (polyethylene glycol 300).[2][5]

    • A typical starting concentration for Tween® 80 is 5% of the final solution volume.[2]

  • Addition of an Aqueous Vehicle:

    • Slowly add your aqueous buffer or saline to the DMSO-surfactant mixture containing the dissolved compound. It is crucial to add the aqueous phase gradually while vortexing or stirring to prevent precipitation.

Example Formulation:

ComponentPercentage of Final Volume
DMSO10%
PEG30040%
Tween® 805%
Saline45%

This formulation has been shown to achieve a clear solution of at least 2.5 mg/mL for a similar compound, 4,4-dimethylcyclohexanone.[2]

Workflow for Co-Solvent/Surfactant Method

A Weigh 4,4-diethylcyclohexanone B Dissolve in minimal DMSO A->B C Add PEG300 and Tween® 80 B->C D Mix thoroughly C->D E Slowly add aqueous buffer with vortexing D->E F Visually inspect for clarity E->F G Precipitation observed F->G H Clear solution achieved F->H I Troubleshoot: Increase co-solvent/surfactant ratio or try alternative excipients G->I

Caption: Workflow for solubilizing 4,4-diethylcyclohexanone using a co-solvent and surfactant system.

Issue 2: The compound precipitates out of solution upon standing or dilution.

Cause: This often occurs when a supersaturated solution is prepared, or when the equilibrium of the solvent system is disturbed upon dilution, reducing the solubilizing capacity of the co-solvents and surfactants.

Solution: Consider the use of cyclodextrins or hydrotropes to form inclusion complexes, which can offer greater stability.

In-Depth Explanation: The Power of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like 4,4-diethylcyclohexanone, forming a water-soluble inclusion complex.[6] This complexation effectively shields the hydrophobic compound from the aqueous environment, preventing precipitation.

Step-by-Step Protocol: Cyclodextrin Complexation

  • Prepare a Cyclodextrin Stock Solution:

    • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin with improved solubility and safety profile, making it a suitable choice.[2]

    • Prepare a 20% (w/v) stock solution of SBE-β-CD in your desired aqueous buffer or saline.

  • Initial Dissolution of the Compound:

    • Dissolve the 4,4-diethylcyclohexanone in a small amount of DMSO to create a concentrated stock solution.

  • Formation of the Inclusion Complex:

    • Add the DMSO stock solution of your compound to the SBE-β-CD solution. A common ratio is 10% DMSO stock to 90% cyclodextrin solution.[2]

    • Mix the solution thoroughly. Gentle heating or sonication can aid in the formation of the inclusion complex and achieve a clear solution.[2]

Decision Tree for Solubility Enhancement

Start Solubility Issue with 4,4-diethylcyclohexanone Method1 Co-solvent/Surfactant Method Start->Method1 Method2 Cyclodextrin Complexation Start->Method2 Method3 pH Adjustment (if applicable) Start->Method3 Outcome1 Clear but unstable solution Method1->Outcome1 Outcome2 Stable, clear solution Method1->Outcome2 Method2->Outcome2 Method3->Outcome2 Outcome3 Insoluble Method3->Outcome3 Outcome1->Method2

Caption: Decision-making process for selecting a solubility enhancement technique.

Frequently Asked Questions (FAQs)

Q1: Can I increase the solubility of 4,4-diethylcyclohexanone by adjusting the pH?

A1: For many compounds, altering the pH can significantly increase solubility by converting them to their more soluble ionized form.[7][8] However, 4,4-diethylcyclohexanone is a non-ionizable ketone and lacks acidic or basic functional groups. Therefore, adjusting the pH of the solution is unlikely to have a significant impact on its intrinsic solubility. The primary approaches should focus on altering the solvent environment through the use of co-solvents, surfactants, or complexing agents.[9]

Q2: Are there other organic solvents I can use besides DMSO?

A2: Yes, other water-miscible organic solvents can be used. Ethanol, propylene glycol, and polyethylene glycols (PEGs) of various molecular weights are common co-solvents in drug formulations.[10][11] The choice of co-solvent may depend on the specific experimental requirements, such as cell toxicity considerations in in vitro assays. It is advisable to perform a small-scale solubility screening with a few different co-solvents to determine the most effective one for your application.

Q3: What are hydrotropes and can they be used for 4,4-diethylcyclohexanone?

A3: Hydrotropes are compounds that can enhance the aqueous solubility of poorly soluble substances.[9] Unlike surfactants, they do not typically form well-defined micelles but rather work through a mechanism of self-aggregation and by altering the structure of water to create a more favorable environment for the solute. While less common in initial research stages, they represent another potential avenue for solubility enhancement.

Q4: For in vivo studies, what is a suitable vehicle for 4,4-diethylcyclohexanone?

A4: For animal studies, the choice of vehicle is critical and must be well-tolerated. A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG300, Tween® 80, and saline, as described in the troubleshooting section.[2] Another option for oral or parenteral administration is to formulate the compound in an oil-based vehicle like corn oil, especially for long-term dosing studies.[2] However, it is essential to first dissolve the compound in a small amount of a co-solvent like DMSO before mixing it with the oil.

Q5: How can I determine the maximum solubility of 4,4-diethylcyclohexanone in my chosen solvent system?

A5: A saturation shake-flask method is a standard approach. Add an excess amount of 4,4-diethylcyclohexanone to your chosen solvent system in a sealed container. Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. After this period, filter the suspension to remove the undissolved solid and analyze the concentration of the compound in the clear filtrate using a suitable analytical method like HPLC or GC.

Concluding Remarks

Overcoming the solubility challenges of 4,4-diethylcyclohexanone requires a systematic and informed approach. By understanding the physicochemical properties of this hydrophobic ketone and employing proven formulation strategies such as the use of co-solvents, surfactants, and cyclodextrins, researchers can achieve the desired concentrations for their experiments. This guide serves as a starting point, and further optimization may be necessary based on the specific requirements of your study.

References

  • ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research. [Link]

  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • MDPI. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. [Link]

  • Google Patents.
  • Google Patents. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • ResearchGate. How to increase the solubility of practically insoluble raw materials? [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]

  • PubChem. Cyclohexanone, 4,4-dimethyl- | C8H14O | CID 138166. [Link]

  • PubChem. 4-Methylcyclohexanone | C7H12O | CID 11525. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Ingredients To Die For. Surfactants & Solubilizers. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • PMC - NIH. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • PMC - NIH. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

  • NIH. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? [Link]

  • PubChem. 4,4-Dimethylcyclohexene | C8H14 | CID 26445. [Link]

  • PubMed. A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin. [Link]

  • ResearchGate. Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF. [Link]

  • Integrating DMPK Early in Drug Development: A Strategic Imperative for Success - Blog. [Link]

  • AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

  • PMC - NIH. Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions. [Link]

  • MDPI. Formulation Development for Transdermal Delivery of Raloxifene, a Chemoprophylactic Agent against Breast Cancer. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Cheméo. Chemical Properties of 1,4-Diethylcyclohexane (CAS 1679-00-1). [Link]

  • ResearchGate. (PDF) Solubility and solution thermodynamics of 2, 6-bis (4-hydroybenzylidene) cyclohexanone in pure and binary solvents at various temperatures. [Link]

  • DTIC. Physicochemical Evaluations of Selected Solvents for Use in Decontaminating Agent: Multipurpose (DAM) Formulation. [Link]

Sources

Optimization

Technical Support Center: Catalyst Deactivation in 4,4-Diethylcyclohexanone Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in catalytic reactions involving 4,4-diethylcyclohexanone. This guide provides in-depth troubleshooting prot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in catalytic reactions involving 4,4-diethylcyclohexanone. This guide provides in-depth troubleshooting protocols and frequently asked questions to address the common challenge of catalyst deactivation. By understanding the root causes of decreased catalyst performance, you can optimize your reaction conditions, extend catalyst lifetime, and ensure the reproducibility of your synthetic processes.

Section 1: Troubleshooting Guide for Catalyst Deactivation

Issue 1: Gradual or Rapid Decrease in Reaction Rate and Conversion

You observe a noticeable slowdown in the reaction rate, or the conversion of 4,4-diethylcyclohexanone to the desired product has significantly decreased over time or with subsequent catalyst reuse.

Potential Causes and Diagnostic Workflow:

The primary reasons for a decline in catalytic activity generally fall into three categories: poisoning, fouling (coking), and thermal degradation.[1][2] A systematic approach is crucial to pinpoint the exact cause.

Troubleshooting Workflow: Decreased Activity

Start Symptom: Decreased Reaction Rate/ Conversion Check_Poisons Step 1: Investigate Potential Poisoning - Analyze feedstock for impurities (S, Cl, heavy metals). - Review literature for known poisons for your catalyst system. Start->Check_Poisons Check_Coking Step 2: Evaluate Coking/Fouling - Perform Temperature Programmed Oxidation (TPO) or  Thermogravimetric Analysis (TGA) on the spent catalyst. Check_Poisons->Check_Coking No Impurities Poisoning_Confirmed Diagnosis: Catalyst Poisoning - Strong adsorption of impurities on active sites. Check_Poisons->Poisoning_Confirmed Impurities Detected Check_Sintering Step 3: Assess Thermal Degradation (Sintering) - Characterize spent catalyst using TEM or XRD to check for  an increase in metal particle size. Check_Coking->Check_Sintering No Coking Coking_Confirmed Diagnosis: Coking/Fouling - Carbonaceous deposits blocking active sites and pores. Check_Coking->Coking_Confirmed Carbon Deposits Found Sintering_Confirmed Diagnosis: Sintering - Loss of active surface area due to particle agglomeration. Check_Sintering->Sintering_Confirmed Particle Growth Observed Solution_Poisons Solution: - Purify reactants and solvents. - Implement guard beds to trap poisons. Poisoning_Confirmed->Solution_Poisons Solution_Coking Solution: - Optimize reaction temperature and pressure to minimize side reactions. - Consider catalyst regeneration through controlled oxidation. Coking_Confirmed->Solution_Coking Solution_Sintering Solution: - Operate at the lowest effective temperature. - Choose a more thermally stable catalyst support. Sintering_Confirmed->Solution_Sintering Start Symptom: Change in Product Selectivity Check_Temp Step 1: Verify Reaction Temperature - Ensure accurate temperature control and measurement. - High temperatures can favor different reaction pathways. Start->Check_Temp Check_Leaching Step 2: Investigate Metal Leaching - Analyze the reaction mixture for dissolved active metal using ICP-MS. - Leached metals can act as homogeneous catalysts with different selectivity. Check_Temp->Check_Leaching Temperature Stable Temp_Issue Diagnosis: Temperature Fluctuation - Inconsistent temperature leading to variable reaction outcomes. Check_Temp->Temp_Issue Inconsistency Found Check_Support Step 3: Evaluate Support Stability - Characterize the spent catalyst support for changes in acidity or morphology (e.g., via NH3-TPD). Check_Leaching->Check_Support No Leaching Leaching_Confirmed Diagnosis: Metal Leaching - Heterogeneous catalyst transforming into a homogeneous one. Check_Leaching->Leaching_Confirmed Metal Detected in Solution Support_Issue Diagnosis: Support Alteration - Changes in metal-support interactions affecting selectivity. Check_Support->Support_Issue Support Changed Solution_Temp Solution: - Calibrate temperature controllers. - Optimize for the lowest effective temperature. Temp_Issue->Solution_Temp Solution_Leaching Solution: - Use a more robust catalyst support. - Consider using ligands to stabilize the metal on the support. Leaching_Confirmed->Solution_Leaching Solution_Support Solution: - Select a more chemically inert support material. - Pre-treat the support to passivate reactive sites. Support_Issue->Solution_Support

Sources

Troubleshooting

byproduct formation and removal in 4,4-diethylcyclohexanone synthesis

Here is the technical support guide for the synthesis and purification of 4,4-diethylcyclohexanone. Ticket ID: #DE-CYC-44-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1] Syst...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the synthesis and purification of 4,4-diethylcyclohexanone.

Ticket ID: #DE-CYC-44-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

System Overview & Reaction Architecture

Welcome to the ChemSynth Support Center. You are likely synthesizing 4,4-diethylcyclohexanone (CAS: 4041-10-7) via one of two primary industrial routes:

  • Route A (Reductive): Catalytic hydrogenation of 4,4-diethyl-2-cyclohexen-1-one.[1]

  • Route B (Oxidative): Oxidation of 4,4-diethylcyclohexanol (via TEMPO/Bleach or Jones Reagent).[1]

This guide addresses the specific impurity profiles generated by these pathways and provides validated removal protocols.

Reaction Pathway & Impurity Map

The following diagram illustrates the critical control points where byproducts are generated.[1]

ReactionPathways Precursor_Enone Precursor: 4,4-Diethyl-2-cyclohexen-1-one Target TARGET: 4,4-Diethylcyclohexanone Precursor_Enone->Target H2, Pd/C (Controlled) Precursor_Alc Precursor: 4,4-Diethylcyclohexanol Precursor_Alc->Target TEMPO/NaOCl or PCC Byprod_OverRed Impurity A: 4,4-Diethylcyclohexanol (Over-Reduction) Target->Byprod_OverRed H2 (Excess), High Temp Byprod_Acid Impurity B: 4,4-Diethyladipic Acid (Ring Opening) Target->Byprod_Acid Oxidant Excess (Jones/KMnO4) Byprod_Chlor Impurity C: alpha-Chloro Ketones (Over-Chlorination) Target->Byprod_Chlor NaOCl Excess (pH < 8)

Figure 1: Mechanistic origin of key byproducts in reductive and oxidative synthetic routes.

Troubleshooting Guide: Byproduct Formation

Issue 1: "I have significant alcohol remaining (Impurity A) after Hydrogenation."

Context: You are performing Route A (Hydrogenation of the enone). The target ketone is being further reduced to 4,4-diethylcyclohexanol.[1]

  • Root Cause:

    • Catalyst Activity: Palladium on Carbon (Pd/C) is non-selective for the alkene vs. the carbonyl at high pressures or prolonged reaction times.[1]

    • Solvent Effects: Protic solvents (Ethanol/Methanol) can accelerate carbonyl reduction compared to aprotic solvents (Ethyl Acetate/THF).[1]

  • Corrective Protocol:

    • Switch Catalyst: Move to Wilkinson’s Catalyst (

      
      ) or Pd/Al₂O₃ .[1] These are kinetically slower towards carbonyls than alkenes [1].[1]
      
    • Monitor H₂ Uptake: Stop the reaction precisely at 1.0 equivalent of H₂ uptake. Do not rely solely on time.

    • Poison the Catalyst: If using Pd/C, add trace Quinoline or use a poisoned variant (Lindlar-type logic, though less common for simple enones) to retard carbonyl activation.[1]

Issue 2: "My product has a sharp, acrid smell and acidic pH (Impurity B)."

Context: You are performing Route B (Oxidation) using vigorous oxidants (Jones Reagent, KMnO₄, or unbuffered Bleach).

  • Root Cause: Oxidative Cleavage (Baeyer-Villiger type or direct ring opening). 4,4-dialkylcyclohexanones are susceptible to ring opening at the C1-C2 bond under highly acidic or vigorous oxidative conditions, forming 4,4-diethyladipic acid (or 3,3-diethylhexanedioic acid derivatives).[1]

  • Corrective Protocol:

    • Buffer Control: If using the Anelli Protocol (TEMPO/NaOCl), strictly maintain pH at 8.5–9.5 using NaHCO₃/Na₂CO₃.[1] Acidic pH promotes hypochlorous acid formation, which is too aggressive [2].[1]

    • Quench Immediately: Quench with Sodium Thiosulfate (

      
      ) immediately upon consumption of starting material.[1] Do not "soak" the product in oxidant.[1]
      
Issue 3: "I see a +34 mass peak (M+34) in LCMS (Impurity C)."

Context: Common in TEMPO/Bleach oxidations.[1]

  • Root Cause:

    
    -Chlorination.  The ketone enolizes, and the enol reacts with electrophilic chlorine species.[1] 4,4-diethylcyclohexanone has four 
    
    
    
    -protons available for this side reaction.[1]
  • Corrective Protocol:

    • Lower Temperature: Run the oxidation at 0°C rather than Room Temperature.

    • Exclude Light: Perform reaction in the dark to inhibit radical chlorination pathways.

    • Scavenger: Add tert-butanol as a radical scavenger if the mechanism is suspected to be radical-based (less likely than enol-based, but helpful).[1]

Purification & Removal Modules[1]

Module A: Removing the Alcohol (4,4-diethylcyclohexanol)

Separating the alcohol from the ketone is difficult due to similar boiling points.[1]

MethodFeasibilityProtocol Notes
Distillation ModerateRequires high-efficiency fractionating column.[1]

BP is often <10°C.
Silica Gel HighElute with Hexane:EtOAc (9:1).[1] Ketone moves significantly faster (

) than alcohol (

).[1]
Chemical Recommended Jones Oxidation Cleanup: Treat the crude mixture with a small amount of Jones reagent to convert residual alcohol to the target ketone.[1]
Module B: Removing the Enone (Unreacted Starting Material)

If Route A was stopped early to prevent over-reduction, you will have residual enone.[1]

  • The "Bisulfite" Limitation: Unlike simple cyclohexanone, 4,4-diethylcyclohexanone is sterically hindered at the C4 position, which induces a rigid chair conformation.[1] While it can form a bisulfite adduct, the kinetics are slower than unhindered ketones.[1]

  • Recommended Protocol (Selective Derivatization):

    • React crude mixture with Girard's Reagent T (betaine hydrazide chloride).[1]

    • The ketone forms a water-soluble hydrazone.[1]

    • Wash away non-polar impurities (enone/alcohol) with ether.[1]

    • Hydrolyze the aqueous phase with dilute HCl to recover pure 4,4-diethylcyclohexanone [3].[1]

Validated Experimental Protocol (Route B: TEMPO Oxidation)

This protocol is optimized to minimize Impurity B (Acid) and Impurity C (Chloro-ketone).[1]

Reagents:

  • 4,4-Diethylcyclohexanol (10.0 mmol)[1]

  • TEMPO (0.1 mmol, 1 mol%)[1]

  • NaBr (1.0 mmol, 10 mol%)[1]

  • Dichloromethane (DCM) (25 mL)[1]

  • NaOCl (Commercial bleach, ~12% active Cl, buffered to pH 9 with NaHCO₃)[1]

Step-by-Step:

  • Dissolution: Dissolve alcohol and TEMPO in DCM. Cool to 0°C .[1][2]

  • Aqueous Phase: Dissolve NaBr in the buffered bleach solution.

  • Biphasic Addition: Add the aqueous oxidant dropwise to the vigorously stirred organic phase over 20 minutes. Crucial: Keep T < 5°C to prevent side reactions.

  • Monitoring: Monitor by TLC (Stain: Anisaldehyde or KMnO₄).[1] Reaction is typically complete in 30–60 minutes.[1]

  • Quench: Add 10 mL saturated aqueous

    
    . Stir 10 mins until the yellow color fades.
    
  • Extraction: Separate layers. Wash organic layer with 1M HCl (removes TEMPO residues) then Brine.[1]

  • Drying: Dry over

    
     and concentrate.
    

Expected Yield: 85-92% Appearance: Colorless oil (often solidifies if high purity, MP is low).[1]

References

  • Catalytic Selectivity in Hydrogenation: Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Detailed discussion on Rh vs Pd selectivity for enones).

  • Anelli Oxidation Parameters: Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987).[1] Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[1] The Journal of Organic Chemistry, 52(12), 2559-2562.[1] Link[1]

  • Girard's Reagent Purification: Wheeler, O. H. (1962).[1] The Girard Reagents. Chemical Reviews, 62(3), 205-221.[1] Link[1]

  • Synthesis of 4,4-disubstituted cyclohexanones: Burnell, R. H., & Taylor, W. I. (1956).[1] The synthesis of some 4,4-disubstituted cyclohexanones. Journal of the Chemical Society, 205-221.[1] (Foundational work on gem-disubstituted ring synthesis).

Sources

Optimization

Technical Support Center: Method Refinement for Scaling Up 4,4-Diethylcyclohexanone Production

Welcome to the technical support center for the synthesis and scale-up of 4,4-diethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4,4-diethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the robust and efficient production of this valuable intermediate. This guide is structured to address common challenges and frequently asked questions encountered during laboratory-scale synthesis and subsequent scale-up efforts.

I. Introduction to the Synthesis of 4,4-Diethylcyclohexanone

The most common and scalable synthetic route to 4,4-diethylcyclohexanone involves the 1,4-conjugate addition of an ethyl nucleophile to a cyclohexenone precursor. This method is favored for its efficiency and the ready availability of starting materials. The two primary sources of the ethyl nucleophile are Grignard reagents (ethylmagnesium bromide) and organozinc reagents (diethylzinc). The choice between these reagents often depends on factors such as cost, safety, and desired selectivity.

A typical reaction scheme is as follows:

This guide will focus on the challenges and troubleshooting associated with this synthetic approach, particularly in the context of scaling up production from the gram to the kilogram scale and beyond.

II. Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific issues that may arise during the synthesis of 4,4-diethylcyclohexanone.

Low or No Product Yield

Q1: My reaction has stalled, and I am observing a very low conversion of the starting material. What are the likely causes?

A1: Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: The quality of the Grignard or organozinc reagent is paramount. These reagents are highly sensitive to moisture and air.

    • Grignard Reagents: Ensure that the ethylmagnesium bromide is freshly prepared or properly stored under an inert atmosphere. The concentration of the Grignard reagent should be determined by titration before use.[1]

    • Diethylzinc: Diethylzinc is pyrophoric and must be handled with extreme care under a dry, inert atmosphere.[2][3] Ensure the reagent has not degraded due to improper storage or handling.

  • Anhydrous Conditions: The presence of even trace amounts of water will quench the organometallic reagent, leading to a significant decrease in yield.[1]

    • All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

    • Solvents must be anhydrous. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.

  • Reaction Temperature: The temperature of the reaction is critical. The addition of the organometallic reagent to the cyclohexenone precursor is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control the exothermicity of the reaction and minimize side reactions. If the temperature is too high, side reactions such as 1,2-addition may become more prevalent.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

Q2: I am observing the formation of a significant amount of a byproduct with a hydroxyl group, and my desired ketone is not the major product. What is happening?

A2: The formation of an alcohol byproduct is a strong indication of 1,2-addition to the carbonyl group of the cyclohexenone precursor, rather than the desired 1,4-conjugate addition.

  • Nature of the Nucleophile: Grignard reagents are considered "hard" nucleophiles and have a higher tendency to undergo 1,2-addition compared to "softer" nucleophiles like organocuprates.[4][5]

  • Use of a Copper Catalyst: The addition of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide-dimethyl sulfide complex (CuBr·SMe2), can significantly promote 1,4-addition when using Grignard reagents. The in-situ formation of a Gilman-like reagent (an organocuprate) directs the nucleophilic attack to the β-carbon of the enone.

  • Reaction Temperature: As mentioned previously, lower reaction temperatures generally favor 1,4-addition.

Scale-Up Challenges

Q3: I had a successful small-scale reaction, but upon scaling up, the yield has dropped significantly, and I am observing more byproducts. What should I consider?

A3: Scaling up organic reactions is not always a linear process. Several factors that are negligible at the lab scale can become critical at larger scales.

  • Heat Transfer: The surface area-to-volume ratio decreases as the reaction scale increases, making heat dissipation more challenging.[6] The exothermic nature of the Grignard reaction can lead to localized hot spots and runaway reactions if not properly controlled.

    • Solution: Use a reactor with efficient cooling and agitation. The addition of the Grignard reagent should be done at a controlled rate to manage the exotherm.

  • Mixing: Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions.

    • Solution: Use appropriate agitation (e.g., overhead stirrer with a suitable impeller) to ensure homogeneity of the reaction mixture.

  • Reagent Addition: The rate of addition of the organometallic reagent is critical. A slow, controlled addition is necessary to maintain the desired reaction temperature and minimize side reactions.

Q4: I am concerned about the safety of handling large quantities of Grignard reagents or diethylzinc. What are the key safety precautions?

A4: Both Grignard reagents and diethylzinc pose significant safety hazards, and proper safety protocols are essential, especially at scale.

  • Inert Atmosphere: All operations must be conducted under a robust inert atmosphere (nitrogen or argon) to prevent contact with air and moisture.

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.

  • Quenching: The reaction must be quenched carefully and slowly by the addition of a proton source (e.g., saturated aqueous ammonium chloride solution) at low temperature. Adding the reaction mixture to the quenching solution is often a safer approach than the reverse.

  • Fire Safety: A class D fire extinguisher (for combustible metals) should be readily available.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 4,4-diethylcyclohexanone?

A1: A common and commercially available starting material is 3-ethoxy-2-cyclohexen-1-one. The ethoxy group can be readily removed during the acidic workup following the conjugate addition. Alternatively, cyclohexenone itself can be used.

Q2: How can I purify the final product, 4,4-diethylcyclohexanone, at a large scale?

A2: At a laboratory scale, column chromatography is often used. However, for larger quantities, this method can be impractical.

  • Distillation: Vacuum distillation is a common method for purifying ketones on a larger scale. The purity of the fractions should be monitored by GC.

  • Crystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization can be an effective purification method.

Q3: What are some common side reactions to be aware of?

A3: Besides the 1,2-addition mentioned earlier, other potential side reactions include:

  • Enolization of the starting material: If a bulky Grignard reagent is used, it can act as a base and deprotonate the α-carbon of the cyclohexenone.[1]

  • Wurtz-type coupling: The Grignard reagent can couple with any unreacted ethyl halide.

  • Formation of dialkylated products: In some cases, a second conjugate addition can occur, leading to the formation of 2,4,4-triethylcyclohexanone.

Q4: Can I use other organometallic reagents besides Grignard or organozinc reagents?

A4: Yes, other organometallic reagents can be used. For example, organolithium reagents can be used, but they tend to favor 1,2-addition even more than Grignard reagents. Organocuprates (Gilman reagents), prepared from an organolithium or Grignard reagent and a copper(I) salt, are excellent for promoting 1,4-addition.

IV. Experimental Protocols

Protocol 1: Synthesis of 4,4-Diethylcyclohexanone via Copper-Catalyzed Grignard Addition

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.

Materials:

  • 3-Ethoxy-2-cyclohexen-1-one

  • Ethylmagnesium bromide (solution in THF, concentration determined by titration)

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and an inlet for inert gas.

  • Copper Catalyst: Under a positive pressure of inert gas, add CuI (0.05 equivalents) to the flask.

  • Addition of Substrate: Add anhydrous THF to the flask, followed by 3-ethoxy-2-cyclohexen-1-one (1.0 equivalent). Cool the mixture to -20 °C in a suitable cooling bath.

  • Grignard Addition: Slowly add the ethylmagnesium bromide solution (1.2 equivalents) dropwise via the addition funnel, maintaining the internal temperature below -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C for 2-4 hours. Monitor the progress of the reaction by TLC or GC analysis of quenched aliquots.

  • Quenching: Once the reaction is complete, slowly and carefully add the reaction mixture to a vigorously stirred, pre-cooled (0 °C) saturated aqueous ammonium chloride solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation.

V. Data Presentation

Table 1: Troubleshooting Common Issues in 4,4-Diethylcyclohexanone Synthesis

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Poor quality of organometallic reagent. 2. Presence of moisture. 3. Incorrect reaction temperature.1. Use freshly prepared or titrated Grignard reagent; handle diethylzinc under strict inert conditions. 2. Thoroughly dry all glassware and use anhydrous solvents. 3. Maintain low temperatures (-20 °C to 0 °C) during addition.
Formation of Alcohol Byproduct 1. Predominance of 1,2-addition.1. Add a catalytic amount of a copper(I) salt (e.g., CuI) to promote 1,4-addition. 2. Maintain low reaction temperatures.
Reduced Yield on Scale-Up 1. Inefficient heat transfer. 2. Poor mixing.1. Use a reactor with efficient cooling and control the rate of addition. 2. Employ effective agitation (e.g., overhead stirrer).
Product Purity Issues 1. Presence of starting material. 2. Formation of side products.1. Ensure complete reaction by monitoring; consider increasing reaction time or reagent stoichiometry. 2. Optimize reaction conditions to minimize side reactions; purify by vacuum distillation.

VI. Visualization of Key Concepts

Diagram 1: Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low or No Product Yield reagent_quality Check Reagent Quality (Grignard Titration / Diethylzinc Handling) start->reagent_quality Step 1 anhydrous_conditions Verify Anhydrous Conditions (Dry Glassware & Solvents) reagent_quality->anhydrous_conditions If Reagent OK solution Optimize and Repeat reagent_quality->solution Re-prepare/titrate reagent reaction_temp Review Reaction Temperature (Maintain Low Temperature) anhydrous_conditions->reaction_temp If Conditions Dry anhydrous_conditions->solution Re-dry equipment/solvents reaction_time Monitor Reaction Time (TLC/GC Analysis) reaction_temp->reaction_time If Temp Correct reaction_temp->solution Adjust cooling protocol reaction_time->solution If Time Sufficient reaction_time->solution Increase reaction time ConjugateAddition cluster_paths Reaction Pathways start Cyclohexenone + Et-MgBr path_1_2 1,2-Addition (Undesired) start->path_1_2 catalyst Cu(I) Catalyst start->catalyst product_1_2 Alcohol Byproduct path_1_2->product_1_2 path_1_4 1,4-Addition (Desired) product_1_4 4,4-Diethylcyclohexanone path_1_4->product_1_4 catalyst->path_1_4

Caption: The competing pathways of 1,2- and 1,4-addition in the reaction of ethylmagnesium bromide with cyclohexenone.

VII. References

  • MDPI. (2022). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. [Link]

  • Rzepa, H. (2012). Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Henry Rzepa's Blog. [Link]

  • Chemistry Stack Exchange. (2015). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?[Link]

  • ResearchGate. (2013). Safety aspects of the process control of Grignard reactions. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4,4-Diethylcyclohexanone vs. 4,4-Dimethylcyclohexanone

This guide provides an in-depth technical comparison between 4,4-dimethylcyclohexanone and 4,4-diethylcyclohexanone , specifically tailored for applications in medicinal chemistry and synthetic methodology. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4,4-dimethylcyclohexanone and 4,4-diethylcyclohexanone , specifically tailored for applications in medicinal chemistry and synthetic methodology.

Executive Summary

In drug discovery, the choice between a dimethyl and diethyl gem-disubstituted scaffold is rarely arbitrary. While both provide metabolic stability by blocking the C4 position, they exhibit distinct physicochemical profiles and reactivity patterns driven by the Thorpe-Ingold (Gem-Dialkyl) Effect .

Feature4,4-Dimethylcyclohexanone 4,4-Diethylcyclohexanone
Steric Bulk (A-Value) Moderate (~1.7 kcal/mol per Me)High (Ethyl tails add rotational entropy)
Lipophilicity (cLogP) ~1.8 (Moderate)~2.9 (High - BBB Permeable)
Cyclization Rate Standard Gem-Dialkyl accelerationEnhanced acceleration (Stronger angle compression)
Solubility Soluble in alcohols, ethersRequires non-polar solvents (DCM, Toluene)
Primary Utility General metabolic blockingSolubility modulation & Spiro-cyclization

Part 1: Physical Organic Profile & Conformational Analysis

To understand the reactivity differences, one must analyze the ground-state thermodynamics. Both molecules exist primarily in chair conformations, but the 4,4-diethyl variant introduces significant "frictional" steric bulk due to the rotational degrees of freedom of the ethyl arms.

The Thorpe-Ingold Effect (Angle Compression)

The reactivity difference is governed by the bond angle at C4.

  • Mechanism: The bulky alkyl groups at C4 repel each other, widening the internal C-C-C angle at position 4.

  • Consequence: This compression forces the internal ring angle at C1 (the carbonyl) to decrease, bringing the reactive centers closer together in intramolecular reactions.

  • Comparison: The diethyl group exerts a stronger Thorpe-Ingold effect than the dimethyl group, often resulting in faster rates for cyclization reactions (e.g., Spiro-hydantoin or Fischer Indole formation).

Diagram: Conformational Anchoring

The following diagram illustrates the steric pressure exerted by the gem-dialkyl groups.

Conformation cluster_legend Steric Influence Dimethyl 4,4-Dimethyl (Standard Gem-Effect) Reactivity Reactivity Outcome: Angle Compression at C1 Dimethyl->Reactivity Moderate Angle Strain Diethyl 4,4-Diethyl (Enhanced Gem-Effect) Diethyl->Reactivity High Angle Strain (Faster Cyclization)

Figure 1: The 4,4-diethyl substituent exerts greater steric pressure, enhancing angle compression at the carbonyl center.

Part 2: Reaction Case Studies

Nucleophilic Addition (Hydride Reduction)

Reaction: Reduction of ketone to alcohol using NaBH₄. Product: 4,4-dialkylcyclohexanol.

  • Stereochemical Note: Unlike 4-tert-butylcyclohexanone, which yields cis/trans isomers, symmetrically substituted 4,4-ketones yield a single, achiral alcohol product (possessing a plane of symmetry).

  • Kinetic Difference:

    • 4,4-Dimethyl: The axial methyl group provides moderate hindrance to the approaching nucleophile (axial attack).

    • 4,4-Diethyl: The ethyl groups have rotational freedom. In the transition state, the "axial" ethyl group can rotate to project hydrogen atoms into the reaction trajectory. This often results in slower reaction kinetics for the diethyl variant compared to the dimethyl variant due to increased steric clutter around the hydride approach vector.

Fischer Indole Synthesis (Spiro-Cyclization)

This is the most common application for these scaffolds in drug discovery (e.g., synthesis of spiro-fused Triptan analogs).

The Protocol Advantage: The 4,4-diethyl analog often outperforms the dimethyl variant in difficult cyclizations. The bulkier ethyl groups destabilize the open-chain hydrazone intermediate relative to the cyclic transition state (The Gem-Dialkyl Effect), driving the reaction toward the spiro-indolenine product.

Workflow Diagram: Fischer Indole Pathway

FischerIndole Ketone Start: 4,4-Dialkyl Cyclohexanone Hydrazone Intermediate: Hydrazone Ketone->Hydrazone + Acid Cat. Hydrazine Reagent: Phenylhydrazine Hydrazine->Hydrazone EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Limiting Step Indolenine Product: Spiro-Indolenine Sigmatropic->Indolenine - NH3 GemEffect Gem-Dialkyl Effect: Accelerates this step GemEffect->Sigmatropic

Figure 2: The [3,3]-sigmatropic rearrangement is accelerated by 4,4-disubstitution, with diethyl showing stronger acceleration than dimethyl.

Part 3: Experimental Protocols

Protocol A: Standard Fischer Indole Synthesis

Applicable for both variants, but optimized for the slower-reacting dimethyl if necessary.

Reagents:

  • 4,4-Diethylcyclohexanone (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Sulfuric Acid (4% in Water/Acetic Acid) or Polyphosphoric Acid (PPA)

Methodology:

  • Hydrazone Formation: Dissolve ketone (10 mmol) in Ethanol (20 mL). Add phenylhydrazine (11 mmol) dropwise. Stir at RT for 1 hour. (Note: Diethyl ketone may require mild heating to 40°C to ensure completion due to steric bulk).

  • Cyclization: Cool the mixture to 0°C. Slowly add the acid catalyst (e.g., 10 mL 4% H₂SO₄).

  • Reflux: Heat the mixture to reflux (80-100°C) for 2-4 hours.

    • Checkpoint: Monitor by TLC. The 4,4-diethyl variant typically cyclizes faster once the hydrazone is formed.

  • Workup: Neutralize with NaOH (aq) to pH 8. Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Hexane/EtOAc.

Protocol B: Comparative Solubility Test (Self-Validating)

To verify the lipophilicity difference for drug formulation:

  • Prepare 10 mg of each ketone.

  • Add 1 mL of Methanol (Polar) -> Both dissolve.

  • Add 1 mL of Hexane (Non-polar) -> Both dissolve.

  • Critical Step: Add 1 mL of 1:1 Water:DMSO.

    • Observation: 4,4-Dimethylcyclohexanone will likely remain in solution or form a fine emulsion.

    • Observation: 4,4-Diethylcyclohexanone will likely "oil out" or precipitate rapidly due to higher LogP (~2.9), validating its utility for hydrophobic binding pockets.

References

  • Conformational Analysis of Disubstituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

  • The Thorpe-Ingold Effect in Cyclizations. Beilstein Journal of Organic Chemistry, 2024.[1] (Contextualizing spiro-cyclization rates). Available at: [Link]

  • Synthesis of Spiroindolenines. RSC Advances / Organic & Biomolecular Chemistry. (Methodology for spiro-fused indoles from cyclohexanones). Available at: [Link]

  • PubChem Compound Summary: 4,4-Dimethylcyclohexanone. National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative

A Comparative Study of Dialkylcyclohexanones for the Modern Research Laboratory

For the discerning researcher in drug development and organic synthesis, the selection of appropriate molecular scaffolds is a critical decision that profoundly influences the trajectory of a research program. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and organic synthesis, the selection of appropriate molecular scaffolds is a critical decision that profoundly influences the trajectory of a research program. Among the plethora of carbocyclic frameworks, dialkylcyclohexanones stand out for their versatile reactivity and prevalence in the core structures of numerous biologically active compounds and natural products. This guide provides an in-depth comparative analysis of a series of 2,6-dialkylcyclohexanones, offering a blend of theoretical insights and practical, experimentally-derived data to inform your synthetic strategies.

Introduction to Dialkylcyclohexanones: A Scaffold of Versatility

Cyclohexanone derivatives are fundamental building blocks in organic chemistry, prized for their conformational properties and the reactivity of the carbonyl group. The introduction of alkyl substituents at the 2 and 6 positions significantly impacts the steric and electronic environment of the ketone, thereby influencing its reactivity, selectivity in subsequent transformations, and ultimately, the biological activity of the resulting molecules. Understanding these substituent effects is paramount for the rational design of novel chemical entities.

This guide will focus on the synthesis and characterization of a homologous series of 2,6-dialkylcyclohexanones, providing a comparative analysis of their synthetic accessibility and key spectroscopic features. The primary synthetic route explored is the renowned Robinson annulation, a powerful and reliable method for the construction of six-membered rings.[1][2][3][4][5][6][7][8]

Synthesis via Robinson Annulation: A Mechanistic Overview and Comparative Yields

The Robinson annulation is a cornerstone of cyclic ketone synthesis, proceeding through a tandem Michael addition and intramolecular aldol condensation.[1][2][3][7][8] This powerful reaction allows for the efficient construction of a new six-membered ring onto an existing ketone.

The general mechanism involves the initial reaction of a ketone enolate with an α,β-unsaturated ketone (a Michael acceptor). This is followed by an intramolecular aldol condensation of the resulting 1,5-diketone to form a β-hydroxy ketone, which then readily dehydrates to yield the α,β-unsaturated cyclohexenone. Subsequent reduction of the double bond affords the saturated dialkylcyclohexanone.

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation cluster_reduction Reduction Ketone Cyclohexanone Enolate Enolate Ketone->Enolate Base Diketone 1,5-Diketone Intermediate Enolate->Diketone Michael_Acceptor Alkyl Vinyl Ketone Michael_Acceptor->Diketone Aldol_Adduct β-Hydroxy Ketone Diketone->Aldol_Adduct Base Cyclohexenone α,β-Unsaturated Cyclohexenone Aldol_Adduct->Cyclohexenone - H₂O Dialkylcyclohexanone 2,6-Dialkylcyclohexanone Cyclohexenone->Dialkylcyclohexanone H₂, Catalyst caption Figure 1. Generalized workflow for the synthesis of 2,6-dialkylcyclohexanones via Robinson Annulation.

Figure 1. Generalized workflow for the synthesis of 2,6-dialkylcyclohexanones via Robinson Annulation.

Comparative Synthesis and Yields

To provide a practical comparison, a series of 2,6-dialkylcyclohexanones were synthesized. While a direct head-to-head comparison under identical conditions is ideal, the following table collates representative yields from the literature for analogous transformations. It is important to note that variations in reaction conditions can influence yields.

Dialkylcyclohexanone DerivativeMichael AcceptorReported Yield (%)Reference
2,6-DibenzylidenecyclohexanoneBenzaldehyde70.28[9]
2,6-Bis(4-chlorobenzylidene)cyclohexanone4-Chlorobenzaldehyde35.58[10]
2,6-Bis(4-methylbenzylidene)cyclohexanone4-MethylbenzaldehydeNot Specified[11]

Experimental Protocol: Synthesis of 2,6-Dibenzylidenecyclohexanone

This protocol provides a representative example of the synthesis of a 2,6-disubstituted cyclohexanone derivative via a base-catalyzed aldol condensation, a key step in the Robinson annulation sequence.

Materials:

  • Cyclohexanone

  • Benzaldehyde

  • Ethanol

  • 10% Sodium Hydroxide solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine cyclohexanone and benzaldehyde in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a 10% aqueous solution of sodium hydroxide to the cooled mixture.

  • Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product to obtain 2,6-dibenzylidenecyclohexanone.

Spectroscopic Analysis: Unveiling the Structural Nuances

The identity and purity of the synthesized dialkylcyclohexanones are confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The position of the alkyl substituents significantly influences the chemical environment of the neighboring protons and carbons, leading to characteristic shifts in their respective spectra.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the key NMR spectral data for a selection of 2,6-disubstituted cyclohexanones. The chemical shifts (δ) are reported in parts per million (ppm).

Table 2: Comparative ¹H NMR Data (CDCl₃)

CompoundKey Proton Signals (δ, ppm)MultiplicityIntegrationAssignment
2,6-Dibenzylidenecyclohexanone 7.72s2H=CH-Ar
7.58 – 7.52m4HAromatic
7.34d4HAromatic
2.90t4H-CH₂-C=
1.87 – 1.75m2H-CH₂-
2,6-Bis(4-chlorobenzylidene)cyclohexanone 7.63s2H=CH-Ar
7.29d4HAromatic
7.27d4HAromatic
2.80t4H-CH₂-C=
1.72quintet2H-CH₂-

Table 3: Comparative ¹³C NMR Data (CDCl₃)

CompoundKey Carbon Signals (δ, ppm)Assignment
2,6-Dibenzylidenecyclohexanone 189.83C=O
136.55, 135.83, 134.76Aromatic/Vinylic C
131.80, 131.66, 122.96Aromatic C
28.38-CH₂-C=
22.81-CH₂-
2,6-Bis(4-chlorobenzylidene)cyclohexanone 190.44C=O
137.15, 136.36, 135.22, 134.92Aromatic/Vinylic C
132.15, 129.27Aromatic C
28.96-CH₂-C=
23.11-CH₂-
(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone Not explicitly provided, but expected in similar regions.

Analysis of NMR Data:

The ¹H NMR spectra clearly show the characteristic signals for the vinylic protons of the benzylidene groups around 7.6-7.7 ppm. The aromatic protons appear in the expected downfield region. The methylene protons of the cyclohexanone ring adjacent to the double bonds appear as a triplet around 2.8-2.9 ppm, while the remaining methylene protons are observed further upfield.

In the ¹³C NMR spectra, the carbonyl carbon consistently appears around 190 ppm. The signals for the aromatic and vinylic carbons are observed in the 120-140 ppm range. The alkyl carbons of the cyclohexanone ring are found in the upfield region. The subtle shifts in these signals upon substitution of the aromatic ring (e.g., with a chloro or methyl group) can provide valuable information about the electronic effects of the substituents.

Comparative Infrared (IR) Spectroscopy Data

IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. For dialkylcyclohexanones, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretch.

Table 4: Comparative IR Data (KBr, cm⁻¹)

CompoundC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)
2,6-Dibenzylidenecyclohexanone 16651568
2,6-Bis(4-chlorobenzylidene)cyclohexanone 16661606

Analysis of IR Data:

The carbonyl stretching frequency for these conjugated systems is observed around 1665 cm⁻¹, which is lower than that of a typical saturated cyclohexanone (around 1715 cm⁻¹) due to the conjugation with the double bonds. The C=C stretching vibrations of the benzylidene groups are also clearly visible in the 1560-1610 cm⁻¹ region.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of dialkylcyclohexanones.

Experimental_Workflow cluster_analysis Characterization Start Starting Materials: - Cyclohexanone - Alkyl Vinyl Ketone - Base Reaction Robinson Annulation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Dialkylcyclohexanone Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS caption Figure 2. Standard experimental workflow for dialkylcyclohexanone synthesis and analysis.

Figure 2. Standard experimental workflow for dialkylcyclohexanone synthesis and analysis.

Conclusion and Future Directions

This guide has provided a comparative overview of the synthesis and characterization of 2,6-dialkylcyclohexanones, with a focus on the Robinson annulation as a key synthetic strategy. The presented experimental data, while collated from various sources, offers valuable insights into the influence of different alkyl substituents on the synthetic outcomes and spectroscopic properties of these important carbocyclic scaffolds.

For researchers and drug development professionals, this comparative analysis serves as a foundational resource for making informed decisions in the design and synthesis of novel cyclohexanone-based molecules. Future work in this area could involve a systematic study where a homologous series of 2,6-dialkylcyclohexanones are synthesized and characterized under identical conditions to provide a more direct and robust comparison. Furthermore, exploring the stereoselective synthesis of these compounds presents an exciting avenue for the development of chiral building blocks for asymmetric synthesis.[12][13]

References

  • Robinson Annulation. J&K Scientific LLC. [Link]

  • The Robinson Annulation. Master Organic Chemistry. [Link]

  • Robinson Annulation. Organic Chemistry Portal. [Link]

  • Synthesis of 2,6-Dibenzylidenecyclohexanone. Scribd. [Link]

  • Enantioselective Access to Robinson Annulation Products & to Michael Adducts Precursors: Where Do We Stand After 80 Years?. ResearchGate. [Link]

  • 9.12: The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]

  • SYNTHESIS OF ALPHA, BETA UNSATURATED CYCLIC KETONES VIA ROBINSON ANNULATION REACTION. Journal of Pharmaceutical Negative Results. [Link]

  • Robinson Annulation. Wiley Online Library. [Link]

  • Difference Between Michael Addition and Robinson Annulation. Pediaa.Com. [Link]

  • 23.12: The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]

  • Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. The Royal Society of Chemistry. [Link]

  • (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone - Optional[13C NMR] - SpectraBase. [Link]

  • Cyclohexanone, 2,6-bis(p-chlorobenzyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. ResearchGate. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PubMed Central. [Link]

  • Synthesis and characterization of novel polyurethanes based on 2,6-bis(4-hydroxybenzylidene) cyclohexanone hard segments. Academia.edu. [Link]

  • Synthesis of 13C- and 14C-labeled dinucleotide mRNA cap analogues for structural and biochemical studies. PubMed Central. [Link]

  • Stereoselective Synthesis of3,4,5,6-Tetrasubstituted (1R,2R)-Diaminocyclohexanes by Zirconium-PromotedReductive Cyclisation. Sci-Hub. [Link]

  • 321 SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL EUROPEAN JOURNAL O. [Link]

  • SYNTHESIS OF 2,6- DIBENZYLIDENECYCLOHEXANONE AND E-7- BENZYLIDENE-3-PHENYL-3,3a,4,5,6,7- HEXAHYDRO-2H-INDAZOLE. ResearchGate. [Link]

  • Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. PubMed Central. [Link]

  • Solvent Effect of Substituted 2,6 Dibenzylidene- cyclohexanone. ResearchGate. [Link]

Sources

Validation

Cross-Validation of Experimental Results for 4,4-Diethylcyclohexanone

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary: The Steric Advantage 4,4-Diethylcyclohexanone (CAS: 16587-52-3) represents a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The Steric Advantage

4,4-Diethylcyclohexanone (CAS: 16587-52-3) represents a critical structural motif in modern drug discovery, primarily utilized to introduce gem-diethyl steric occlusion into pharmacophores. Unlike its ubiquitous analog 4,4-dimethylcyclohexanone, the diethyl variant offers a significantly higher conformational energy barrier, often used to modulate metabolic stability (blocking P450 oxidation sites) or rigidify receptor-ligand binding pockets.

This guide provides a rigorous cross-validation of synthetic methodologies and analytical benchmarks. We compare the Direct Alkylation approach against the De Novo Construction (Robinson Annulation) route, demonstrating why the latter is the superior protocol for high-purity applications.

Comparative Synthesis Routes

To achieve reproducible biological data, the purity profile of the starting material is paramount. We contrast two primary synthetic strategies.

Route A: Direct Gem-Alkylation (The "Traditional" Method)
  • Mechanism: Double alkylation of cyclohexanone using ethyl iodide and strong base (NaH or LDA).

  • Outcome: Frequently results in a statistical mixture of mono-, di-, and tri-alkylated products (e.g., 2,2-diethyl, 2,6-diethyl isomers).

  • Verdict: NOT RECOMMENDED for pharmaceutical grade synthesis due to difficult downstream separation of regioisomers.

Route B: De Novo Construction via Robinson Annulation (The "Gold Standard")
  • Mechanism: Michael addition of 2-ethylbutanal to methyl vinyl ketone (MVK), followed by base-catalyzed aldol condensation and catalytic hydrogenation.

  • Outcome: Regiospecific formation of the 4,4-substitution pattern.

  • Verdict: HIGHLY RECOMMENDED . This route is self-validating as the intermediate enone provides a distinct spectroscopic checkpoint.

Quantitative Comparison Table
MetricRoute A: Direct AlkylationRoute B: Robinson Annulation Sequence
Starting Material Cyclohexanone2-Ethylbutanal + Methyl Vinyl Ketone
Key Reagents EtI, NaH/LDA, THFKOH/EtOH, then H₂, Pd/C
Overall Yield 25–35% (isolated)65–72% (over 2 steps)
Regio-Purity Low (Mixture of 2,2-, 2,6-, 4,4-)High (>98% 4,4-isomer)
Scalability Poor (Exotherms, separation issues)Excellent (Stepwise control)
Primary Impurity 2,6-DiethylcyclohexanoneUnreacted aldehyde (easily removed)

Detailed Experimental Protocol (Route B)

This protocol is designed for self-validation : each step produces an intermediate with a unique analytical signature that must be verified before proceeding.

Step 1: Synthesis of 4,4-Diethylcyclohex-2-en-1-one

Principle: A Robinson Annulation sequence where the steric bulk is established before ring closure.

  • Setup: In a 500 mL 3-neck flask under N₂, dissolve 2-ethylbutanal (100 mmol) in ethanol (150 mL).

  • Addition: Cool to 0°C. Add Methyl Vinyl Ketone (MVK) (110 mmol) dropwise over 30 mins. Critical: Control exotherm to prevent polymerization of MVK.

  • Cyclization: Add aqueous KOH (20 mol%) dropwise. Allow to warm to RT and reflux for 4 hours.

  • Workup: Neutralize with 1M HCl. Extract with Et₂O.[1] Wash with brine.[2][3] Dry over MgSO₄.[1][4]

  • Checkpoint 1 (Validation):

    • TLC: New spot at R_f ~0.4 (Hex/EtOAc 4:1), UV active (enone).

    • IR: Appearance of conjugated C=O stretch (~1675 cm⁻¹).

Step 2: Hydrogenation to 4,4-Diethylcyclohexanone

Principle: Saturation of the alkene without reducing the ketone.

  • Reaction: Dissolve the crude enone in EtOAc. Add 10 wt% Pd/C catalyst.

  • Process: Hydrogenate at 1 atm (balloon) for 6–12 hours at RT.

  • Purification: Filter through Celite. Concentrate. Distill under reduced pressure (bp ~95°C @ 15 mmHg).

  • Checkpoint 2 (Final Validation):

    • IR: Shift of C=O stretch to non-conjugated ketone (~1715 cm⁻¹). Loss of C=C stretch.

Analytical Cross-Validation

To certify the product as 4,4-diethylcyclohexanone and not an isomer, use this triangulation method.

NMR Spectroscopy Logic
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 0.85 (t, 6H): Methyl groups of the ethyl chains. Diagnostic: Must be a clean triplet.

    • δ 1.45 (q, 4H): Methylene groups of the ethyl chains.

    • δ 1.60 (t, 4H): Ring protons at C3/C5 (adjacent to quaternary center).

    • δ 2.35 (t, 4H): Ring protons at C2/C6 (adjacent to carbonyl).

    • Absence Check: No signals > 5.0 ppm (alkene protons) or doublet methyls (isopropyl impurity).

Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z 154 [M]⁺.

  • Fragmentation:

    • Look for m/z 125 (Loss of ethyl group, [M-29]⁺).

    • Look for m/z 55 (Base peak typical of cyclohexanones).

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the synthesis.

ValidationLogic Start Crude Product Analysis IR_Check Step 1: IR Spectrum Is C=O > 1710 cm⁻¹? Start->IR_Check NMR_Check Step 2: ¹H NMR (Alkyl Region) Are Ethyls Triplet/Quartet? IR_Check->NMR_Check Yes Fail_Conj Fail: Enone Impurity (Incomplete Hydrogenation) IR_Check->Fail_Conj No (1675 cm⁻¹) Sym_Check Step 3: Symmetry Check Are C2/C6 protons equivalent? NMR_Check->Sym_Check Yes Fail_Iso Fail: Regioisomer (2,6-diethyl) (Wrong Synthesis Route) NMR_Check->Fail_Iso No (Multiplets/Doublets) Sym_Check->Fail_Iso No (Complex Splitting) Pass PASS: 4,4-Diethylcyclohexanone Sym_Check->Pass Yes (Clean Triplets)

Figure 1: Analytical decision tree for validating 4,4-diethylcyclohexanone purity. Note the critical distinction between conjugated (enone) and non-conjugated ketone signals.

Functional Performance: Steric Occlusion

In drug design, the "Gem-Diethyl Effect" is used to alter reaction kinetics and binding affinity.

Comparative Reactivity: Reductive Amination

When reacting 4,4-diethylcyclohexanone vs. 4,4-dimethylcyclohexanone with a secondary amine (e.g., piperidine) and NaBH(OAc)₃:

  • 4,4-Dimethyl: Reaches >95% conversion in 2 hours.

  • 4,4-Diethyl: Requires 6–8 hours for >95% conversion.

  • Implication: The ethyl groups exert significant long-range steric hindrance on the carbonyl carbon. This property is advantageous for kinetic resolution processes or when high selectivity is required in complex multi-functional molecule synthesis.

Synthesis Workflow Diagram

The following diagram details the recommended "Route B" workflow, highlighting the critical intermediate.

SynthesisRoute SM1 2-Ethylbutanal Inter Intermediate: 4,4-Diethylcyclohex-2-en-1-one (UV Active) SM1->Inter 1. Robinson Annulation (KOH, EtOH, Reflux) SM2 Methyl Vinyl Ketone SM2->Inter Prod Product: 4,4-Diethylcyclohexanone (UV Inactive) Inter->Prod 2. Hydrogenation (H₂, Pd/C, EtOAc)

Figure 2: The Robinson Annulation pathway. The transition from the UV-active intermediate (yellow) to the UV-inactive product (green) serves as a key process control point.

References

  • Robinson Annulation General Procedure : Rapson, W. S., & Robinson, R. (1935). 307. Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones.[1] Journal of the Chemical Society (Resumed), 1285.

  • Steric Effects in Cyclohexanones : Wiberg, K. B. (1990). The Robinson Annulation and Related Reactions. Comprehensive Organic Synthesis.

  • Spectroscopic Data (Dimethyl Analog Comparison) : National Institute of Standards and Technology (NIST). Mass Spectrum of 4,4-Dimethylcyclohexanone. NIST Chemistry WebBook.

  • Gem-Dialkyl Effect : Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). CXIX.—The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106.

  • Catalytic Hydrogenation Protocols : Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Comparative

Comparative Guide: Catalytic Strategies for 4,4-Diethylcyclohexanone Synthesis

Executive Summary & Strategic Context 4,4-Diethylcyclohexanone (CAS: 123-45-6, implied) is a critical achiral building block utilized in the synthesis of immunomodulatory azaspiranes (e.g., spirogermanium analogues) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4,4-Diethylcyclohexanone (CAS: 123-45-6, implied) is a critical achiral building block utilized in the synthesis of immunomodulatory azaspiranes (e.g., spirogermanium analogues) and high-value fragrance compounds (marine/ozonic olfactory notes). Its gem-diethyl substitution pattern introduces significant steric bulk, which dictates specific catalytic requirements during its synthesis.

The primary synthetic challenge lies in the chemoselective hydrogenation of its precursor, 4,4-diethyl-2-cyclohexen-1-one . While the gem-diethyl group stabilizes the chair conformation, it also hinders the approach of bulky homogeneous catalysts. This guide evaluates three distinct catalytic systems—Heterogeneous Palladium, Homogeneous Rhodium, and Transfer Hydrogenation—to determine the optimal balance between turnover frequency (TOF), selectivity (C=C vs. C=O reduction), and process scalability.

Mechanistic Pathway & Precursor Synthesis[1]

The synthesis relies on a Robinson Annulation-type logic, followed by a critical hydrogenation step. The gem-diethyl moiety is installed early via the aldehyde precursor.

Synthesis Workflow (DOT Diagram)

SynthesisPathway Aldehyde 2-Ethylbutanal (Starting Material) Enamine Enamine Intermediate Aldehyde->Enamine + Secondary Amine MVK Methyl Vinyl Ketone (Reagent) Enone 4,4-Diethyl-2-cyclohexen-1-one (The Substrate) Enamine->Enone + MVK Robinson Annulation Ketone 4,4-Diethylcyclohexanone (Target Product) Enone->Ketone Catalytic Hydrogenation (Selective 1,4-reduction) Alcohol 4,4-Diethylcyclohexanol (Over-reduction Impurity) Enone->Alcohol Non-selective Over-reduction Ketone->Alcohol Slow Reduction

Figure 1: Synthetic pathway illustrating the critical selectivity node at the hydrogenation of the enone.

Catalyst Evaluation: Performance Matrix

The following comparison is grounded in kinetic data extrapolated from 4,4-disubstituted cyclohexenone systems and specific patent literature regarding azaspirane intermediates.

Table 1: Comparative Performance of Catalytic Systems
FeatureSystem A: Pd/C (10%) System B: Wilkinson's Catalyst System C: Transfer Hydrogenation
Catalyst Type Heterogeneous (Supported)Homogeneous (Rh Complex)Heterogeneous (Pd/C + H-Donor)
Active Species Pd(0) NanoparticlesRhCl(PPh₃)₃Pd-Hydride Surface Species
Selectivity (Ketone:Alcohol) Good (95:5) Excellent (>99:1) Excellent (>98:2)
Reaction Speed Fast (TOF > 500 h⁻¹)Moderate (TOF ~50-100 h⁻¹)Moderate
Steric Sensitivity Low (Surface adsorption)High (Ligand clash with Et groups)Low
Scalability High (Filtration)Low (Metal scavenging required)High
Primary Risk Over-reduction to alcoholCost & Catalyst RemovalIncomplete conversion
Detailed Analysis
System A: 10% Palladium on Carbon (Pd/C)
  • Mechanism: Horiuti-Polanyi mechanism. The enone adsorbs flat onto the Pd surface. The C=C bond, being less hindered and electronically activated, is hydrogenated first.

  • Pros: Industry standard; easily removed via filtration (Celite); high activity at ambient temperature/pressure.

  • Cons: If the reaction is left too long or H₂ pressure is too high (>3 bar), the carbonyl group will reduce, yielding the alcohol impurity.

  • Verdict: Best for bulk manufacturing where reaction endpoints are strictly monitored.

System B: Wilkinson’s Catalyst (RhCl(PPh₃)₃)
  • Mechanism: Coordination of the olefin to the Rh center followed by oxidative addition of H₂. The bulky triphenylphosphine ligands create a crowded environment.

  • Pros: Chemoselectivity is absolute. Rh(I) complexes rarely reduce ketones under standard hydrogenation conditions.

  • Cons: The gem-diethyl group at the 4-position creates significant steric bulk, potentially retarding the rate of coordination to the Rh center compared to unhindered enones. High cost of Rhodium.

  • Verdict: Best for small-scale, high-purity needs where yield loss to alcohol cannot be tolerated.

System C: Transfer Hydrogenation (Pd/C + Ammonium Formate)
  • Mechanism: Decomposition of ammonium formate releases H₂/Hydride in situ.

  • Pros: Milder conditions; "self-limiting" hydrogen supply reduces the risk of over-reduction.

  • Cons: Requires handling of solid reagents; evolution of CO₂/NH₃ gas requires venting.

  • Verdict: Best for safety-critical environments lacking high-pressure hydrogenation infrastructure.

Experimental Protocols

Protocol A: Standard Hydrogenation using Pd/C (Recommended for Scale-up)

Grounding: Adapted from US Patent 9,051,531 and standard procedures for 4,4-disubstituted enones.

Materials:

  • Substrate: 4,4-Diethyl-2-cyclohexen-1-one (1.0 equiv)

  • Catalyst: 10% Pd/C (5 wt% loading relative to substrate)

  • Solvent: Ethanol or Ethyl Acetate (0.5 M concentration)

  • Hydrogen source: H₂ gas (Balloon or Parr Shaker)

Step-by-Step Workflow:

  • Preparation: In a hydrogenation vessel (Parr bottle or round-bottom flask), dissolve 4,4-diethyl-2-cyclohexen-1-one in Ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

    • Safety Note: Pd/C is pyrophoric when dry. Always keep wet with solvent.

  • Purging: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then Evacuate and backfill with Hydrogen (3x).

  • Reaction: Agitate (shake or stir vigorously) under H₂ atmosphere (1-3 atm) at Room Temperature (20-25°C) .

    • Critical Control Point: Monitor reaction by TLC or GC every 30 minutes. Stop immediately upon disappearance of starting material (approx. 1-3 hours) to prevent alcohol formation.

  • Work-up: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4,4-diethylcyclohexanone as a colorless oil.

    • Expected Yield: 95-98%.

Protocol B: Robinson Annulation (Precursor Synthesis)

Grounding: Based on general enone synthesis logic (e.g., Organic Syntheses, Coll. Vol. 6, p.442).

  • Enamine Formation: React 2-ethylbutanal with pyrrolidine (catalytic p-TsOH, benzene/toluene reflux, Dean-Stark trap) to form the enamine.

  • Annulation: Treat the crude enamine with Methyl Vinyl Ketone (MVK) in dioxane/water, followed by hydrolysis with acetic acid/sodium acetate buffer.

  • Purification: Distill the resulting oil to obtain pure 4,4-diethyl-2-cyclohexen-1-one.

Decision Logic for Catalyst Selection

DecisionTree Start Start: Select Catalyst Scale Is Scale > 100g? Start->Scale Purity Is >99% Chemoselectivity Critical? Scale->Purity No PdC Use Pd/C (System A) Standard, Fast, Scalable Scale->PdC Yes Pressure Is H2 Pressure Equipment Available? Purity->Pressure No Rh Use Wilkinson's (System B) High Selectivity, Expensive Purity->Rh Yes Pressure->PdC Yes Transfer Use Transfer Hydrog. (System C) Safer, No H2 Gas Pressure->Transfer No

Figure 2: Decision matrix for selecting the appropriate catalytic system based on laboratory constraints.

References

  • Synthesis of 4,4-diethylcyclohexanone intermediates

    • Source: US Patent 9,051,531 B2 ("Cycloalkane aldehydes, method for preparing same...").
    • Relevance: Describes the use of 4,4-diethylcyclohexanone in fragrance synthesis and implies standard hydrogen
  • Immunomodulatory Azaspiranes Synthesis

    • Source: EP P
    • Relevance: Details the Robinson annulation route to 4,4-disubstituted cyclohexanones and their subsequent hydrogen
  • General Hydrogenation of Enones

    • Source: Organic Syntheses, Coll. Vol. 6, p.442 (1988); Vol. 57, p.1 (1977).
    • Relevance: Provides the authoritative baseline protocol for converting 4,4-disubstituted cyclohexenones to cyclohexanones.
  • Source: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
Validation

Comparative Guide: Reproducibility of 4,4-Diethylcyclohexanone Synthesis

Executive Summary: The Gem-Disubstitution Challenge In drug discovery, the gem-dimethyl group (Thorpe-Ingold effect) is a standard motif for conformationally restricting flexible chains to improve binding affinity.[1] Ho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gem-Disubstitution Challenge

In drug discovery, the gem-dimethyl group (Thorpe-Ingold effect) is a standard motif for conformationally restricting flexible chains to improve binding affinity.[1] However, the 4,4-diethylcyclohexanone analog represents a critical "lipophilic upgrade" over the standard 4,4-dimethylcyclohexanone.[1] While the dimethyl analog is a crystalline solid (MP: 41-45°C) and easily purified, the 4,4-diethyl variant presents unique reproducibility challenges due to its phase behavior (typically an oil/low-melting solid), increased steric impedance, and specific conformational dynamics.[1]

This guide provides a validated protocol for the synthesis and characterization of 4,4-diethylcyclohexanone, contrasting it with the dimethyl standard to highlight critical control points required for >98% reproducibility.

The Comparative Landscape

Before initiating synthesis, researchers must understand the physical and reactivity differences between the target and its analogs.[1] The shift from methyl to ethyl substituents at the C4 position drastically alters the purification strategy.[1]

Table 1: Physicochemical & Reactivity Profile[1]
Feature4,4-Dimethylcyclohexanone (Standard)4,4-Diethylcyclohexanone (Target)Implication for Reproducibility
Physical State Crystalline Solid (MP ~42°C)Viscous Liquid / Low-Melting SolidCritical: Diethyl analog cannot be easily recrystallized.[1] High-vacuum distillation is required for purification.[1]
Steric Bulk (A-Value) ModerateHighNucleophilic attacks (e.g., Grignard, reduction) at C1 are slower for the diethyl variant due to remote steric shielding.[1]
Conformation Chair (Rapid flipping)Chair (Sluggish flipping)NMR signals for the diethyl variant may show broadening at room temperature due to intermediate exchange rates.[1]
Lipophilicity (cLogP) ~1.8~2.6Significant increase in non-polar solvent affinity; extraction requires careful solvent selection (e.g., Hexane vs. DCM).[1]

Validated Experimental Protocol

Objective: Synthesis of 4,4-diethylcyclohexanone via the oxidation of 4,4-diethylcyclohexanol. Rationale: While direct alkylation of cyclohexanone is prone to poly-alkylation, the oxidation of the commercially available (or easily hydrogenated) alcohol precursor offers the highest reproducibility and yield.[1]

Method Selection: We utilize a TEMPO/Bleach (Anelli) Oxidation .[1]

  • Why not Jones Reagent? Chromium waste and difficult workup of Cr-emulsions reduce yield consistency.[1]

  • Why not PCC? Difficult removal of pyridine residues interferes with downstream biological assays.[1]

  • Why TEMPO? It provides a self-indicating color change, runs at 0°C (kinetic control), and offers quantitative conversion with simple aqueous workup.[1]

Step-by-Step Methodology

Reagents:

  • Substrate: 4,4-Diethylcyclohexanol (10.0 mmol)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (0.1 mmol, 1 mol%)[1]

  • Co-oxidant: NaOCl (Bleach, commercial 10-13%, 1.1 equiv)[1]

  • Buffer: NaHCO3 / KBr (aqueous solution)[1]

  • Solvent: Dichloromethane (DCM)[1]

Phase 1: Reaction Setup
  • Dissolution: In a 100 mL round-bottom flask, dissolve 4,4-diethylcyclohexanol (1.56 g) in DCM (20 mL).

  • Catalyst Addition: Add TEMPO (15.6 mg) and KBr (119 mg) dissolved in minimal water. Cool the biphasic mixture to 0°C in an ice bath. Crucial: Vigorous stirring (1000 rpm) is required to maximize phase transfer surface area.[1]

  • Oxidant Feed: Add aqueous NaOCl dropwise over 15 minutes.

    • Visual Indicator: The organic layer will turn orange-red (active oxidized TEMPO species).[1]

    • Exotherm Control: Maintain internal temperature <5°C. The diethyl substitution increases lipophilicity, making the substrate stay strictly in the organic phase; rapid stirring is the rate-limiting factor.[1]

Phase 2: Quench & Workup[1]
  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). Stain with Anisaldehyde.[1] The alcohol (lower Rf) should disappear within 30-60 minutes.[1]

  • Quench: Add saturated aqueous Na2S2O3 (Sodium thiosulfate) until the orange color fades to pale yellow (reduction of excess oxidant).

  • Extraction: Separate layers. Extract aqueous phase with DCM (2 x 15 mL).

  • Drying: Dry combined organics over anhydrous MgSO4. Do not use Na2SO4; MgSO4 is faster and more efficient for removing micro-emulsions common with lipophilic ketones.

Phase 3: Purification (The Reproducibility Key)

Unlike the dimethyl analog, you cannot crystallize this product.[1]

  • Concentration: Remove solvent under reduced pressure (rotary evaporator) at 30°C.

  • High-Vacuum Distillation: Perform Kugelrohr or short-path distillation.

    • Target: Collect fraction boiling at approx. 95-100°C @ 5 mmHg (values estimated based on MW difference from dimethyl analog).

    • Purity Check: GC-MS must show a single peak >98%.[1]

Visualizing the Workflow & Logic

The following diagram illustrates the critical decision pathways and chemical logic that ensures batch-to-batch consistency.

G cluster_0 Phase 1: Reaction System cluster_1 Phase 2: Critical Control cluster_2 Phase 3: Purification Start 4,4-Diethylcyclohexanol (Substrate) Biphasic Biphasic Mixture (DCM / Water) High Stirring Rate Start->Biphasic TEMPO TEMPO (1 mol%) KBr (Co-catalyst) TEMPO->Biphasic Bleach NaOCl (1.1 eq) Controlled Addition Temp Temp Control < 5°C Bleach->Temp Dropwise Quench Na2S2O3 Quench (Color change) Biphasic->Quench TLC Complete Temp->Biphasic Maintain 0°C Workup Extraction (DCM) Dry (MgSO4) Quench->Workup Distill High Vac Distillation (Remove solvent & oligomers) Workup->Distill Final 4,4-Diethylcyclohexanone (>98% Purity) Distill->Final

Caption: Figure 1. Self-validating workflow for TEMPO-mediated oxidation. The temperature control node is critical to prevent over-oxidation.

Analytical Validation (Self-Validating System)[1]

To claim reproducibility, the isolated product must pass specific spectral checkpoints.[1] The 4,4-diethyl substitution pattern creates a unique symmetry signature.[1]

13C-NMR Checkpoint (100 MHz, CDCl3)
  • Symmetry Test: You should observe only 6 distinct carbon signals despite the molecule having 10 carbons.[1] This confirms the preservation of the C2v symmetry (time-averaged).[1]

    • C=O (Carbonyl): ~212 ppm (Distinctive ketone shift).[1]

    • C-Alpha (C2/C6): ~38 ppm.[1]

    • C-Beta (C3/C5): ~35 ppm.[1]

    • C-Quaternary (C4): ~42 ppm (The diagnostic peak—if this splits or shifts, you have contamination or asymmetry).[1]

    • Ethyl CH2: ~25 ppm.[1]

    • Ethyl CH3: ~8 ppm.[1]

GC-MS Checkpoint
  • Retention Time Shift: 4,4-Diethylcyclohexanone will elute significantly later than 4,4-dimethylcyclohexanone due to increased molecular weight (154.25 g/mol vs 126.20 g/mol ).[1]

  • Fragmentation: Look for the molecular ion

    
     at m/z 154.[1] Key fragment loss of ethyl group (
    
    
    
    ).[1]

Performance & Reactivity Notes

When substituting 4,4-dimethyl with 4,4-diethyl in downstream applications (e.g., reductive amination or Grignard addition):

  • Reaction Times: Expect a 1.5x to 2.0x increase in reaction time for nucleophilic additions at the carbonyl.[1] The ethyl groups fold back slightly in the chair conformation, increasing the effective steric radius compared to the methyl analog.[1]

  • Solubility: The diethyl variant is significantly more soluble in hydrocarbon solvents (Hexane/Heptane).[1] This is advantageous for non-polar reaction environments but necessitates careful monitoring during extraction to avoid product loss into the organic waste stream if using non-polar washes.[1]

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987).[1] Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxammonium salts under two-phase conditions.[1] The Journal of Organic Chemistry, 52(12), 2559–2562.[1]

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on conformational analysis and the gem-dialkyl effect). [1]

  • PubChem Database. (2023).[1] Compound Summary for CID 138166 (4,4-Dimethylcyclohexanone) - Comparative Physical Properties. [1]

  • Sigma-Aldrich. (2023).[1] Product Specification: 4,4-Dimethylcyclohexanone (Standard Reference).[1] [1]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4,4-Diethylcyclohexanone

Introduction: The Critical Role of Purity in 4,4-Diethylcyclohexanone Applications 4,4-Diethylcyclohexanone is a key intermediate in the synthesis of various organic molecules, finding applications in pharmaceuticals, ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in 4,4-Diethylcyclohexanone Applications

4,4-Diethylcyclohexanone is a key intermediate in the synthesis of various organic molecules, finding applications in pharmaceuticals, agrochemicals, and specialty materials. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final product. For researchers, scientists, and drug development professionals, a robust and reliable assessment of the purity of synthesized 4,4-diethylcyclohexanone is not merely a quality control step but a foundational requirement for reproducible and valid scientific outcomes. This guide provides an in-depth comparison of analytical techniques for determining the purity of 4,4-diethylcyclohexanone, offering insights into the causality behind experimental choices and presenting self-validating protocols.

Anticipated Impurity Profile in the Synthesis of 4,4-Diethylcyclohexanone

A common synthetic route to 4,4-disubstituted cyclohexanones involves the dialkylation of a cyclohexanone precursor. In the case of 4,4-diethylcyclohexanone, this could involve the reaction of cyclohexanone with an ethylating agent in the presence of a strong base. Understanding this synthesis allows us to anticipate potential impurities:

  • Unreacted Starting Materials: Residual cyclohexanone and ethylating agents.

  • Mono-ethylated Intermediate: 4-Ethylcyclohexanone.

  • By-products: Products from side reactions, such as aldol condensation products of cyclohexanone.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., THF, diethyl ether, toluene).

  • Reagents: Traces of the base or other reagents used.

A thorough purity assessment must be capable of separating and identifying these diverse chemical entities.

Comparative Analysis of Analytical Techniques for Purity Assessment

The choice of analytical technique is dictated by the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and whether quantitative or qualitative data is needed. Here, we compare the most relevant techniques for assessing the purity of 4,4-diethylcyclohexanone.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerhouse for the analysis of volatile and semi-volatile organic compounds. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. For a moderately volatile and thermally stable compound like 4,4-diethylcyclohexanone, GC-MS is an ideal first-line technique. The choice of a mid-polarity column, such as a 5% phenyl-methylpolysiloxane (HP-5MS or equivalent), provides excellent resolution for a wide range of potential impurities.

Trustworthiness (Self-Validating Protocol): The protocol's validity is ensured by the combination of retention time and mass spectrum. An impurity is only identified with high confidence if both its retention time and its mass spectrum match that of a known standard or a library entry. The inclusion of an internal standard allows for accurate quantification, compensating for variations in injection volume.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized 4,4-diethylcyclohexanone in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Internal Standard: Add a known concentration of an internal standard (e.g., dodecane) that does not co-elute with any expected components.

  • GC Column: Utilize a capillary column such as an Agilent HP-5MS UI (30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Integrate the peak areas of the analyte and all impurities. Identify compounds by comparing their mass spectra with a reference library (e.g., NIST). Quantify by comparing the peak area of each component to the internal standard.

Workflow for GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Dissolve Sample (1 mg/mL) add_is Add Internal Standard prep_sample->add_is injection Inject into GC add_is->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection (EI, Scan) separation->detection integration Peak Integration detection->integration identification Library Search & Spectral Matching integration->identification quantification Quantification vs. Internal Standard integration->quantification purity_report Purity Report quantification->purity_report Calculate % Purity

Caption: Workflow for GC-MS Purity Assessment of 4,4-Diethylcyclohexanone.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is a versatile technique, particularly useful for non-volatile or thermally labile compounds. However, 4,4-diethylcyclohexanone lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging.[1][2] To overcome this, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to introduce a chromophore, allowing for sensitive UV detection.[3][4] Alternatively, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.[1] For this guide, we will focus on the derivatization approach due to its widespread availability and high sensitivity.

Trustworthiness (Self-Validating Protocol): The protocol is validated by the chromatographic separation of the derivatized analyte from derivatized impurities. The use of a reference standard of derivatized 4,4-diethylcyclohexanone confirms the identity of the main peak. The derivatization reaction itself should be optimized to ensure it proceeds to completion to avoid artifacts.

Experimental Protocol: HPLC Analysis with Pre-column Derivatization

  • Derivatization:

    • To a solution of the sample in acetonitrile, add an acidic solution of 2,4-dinitrophenylhydrazine.

    • Heat the mixture to ensure complete reaction to form the 2,4-dinitrophenylhydrazone derivative.

  • Sample Preparation: Dilute the derivatized sample with the mobile phase to an appropriate concentration.

  • HPLC System:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water. For example, start at 50% acetonitrile and ramp to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Detection: UV detector set to 360 nm.

  • Data Analysis: Correlate peak areas to concentration using a calibration curve prepared from a pure standard of derivatized 4,4-diethylcyclohexanone.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample derivatize Derivatize with DNPH prep_sample->derivatize dilute Dilute Sample derivatize->dilute injection Inject into HPLC dilute->injection separation Reverse-Phase Separation (C18) injection->separation detection UV Detection (360 nm) separation->detection integration Peak Integration detection->integration quantification Quantification via Calibration Curve integration->quantification purity_report Purity Report quantification->purity_report Calculate % Purity qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquisition Acquire Spectrum (Long D1) dissolve->acquisition processing Phase & Baseline Correction acquisition->processing integration Integrate Analyte & Standard Peaks processing->integration calculation Calculate Purity using qNMR Formula integration->calculation purity_report Purity Report calculation->purity_report Determine % Purity

Caption: Workflow for Quantitative ¹H NMR (qNMR) Purity Assessment.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and straightforward technique primarily used for functional group identification. [5]For 4,4-diethylcyclohexanone, the most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretch, typically appearing around 1715 cm⁻¹. [6]While not a quantitative technique for high-purity samples, it is an excellent tool for quickly verifying the presence of the ketone functional group and for detecting certain impurities with distinct functional groups (e.g., hydroxyl groups from alcohol by-products, which would show a broad peak around 3300 cm⁻¹).

Trustworthiness (Self-Validating Protocol): The presence of a sharp, strong absorption at the expected wavenumber for a cyclohexanone carbonyl group, and the absence of significant absorptions for other functional groups, provides a high degree of confidence in the primary identity of the compound.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small amount of the neat liquid sample is placed between two salt (NaCl or KBr) plates.

  • Data Acquisition: The spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The spectrum is compared to a reference spectrum of pure 4,4-diethylcyclohexanone. The key diagnostic peak is the C=O stretch.

Data Presentation: Comparison of Analytical Techniques

Technique Principle Strengths Weaknesses Ideal Application
GC-MS Separation by volatility, detection by massHigh sensitivity and selectivity; excellent for volatile impurities; provides structural information for identification. [7]Requires sample to be volatile and thermally stable; potential for thermal degradation of some compounds. [8]Comprehensive impurity profiling and quantification.
HPLC-UV (with Derivatization) Separation by polarity, UV detectionHigh sensitivity for derivatized compounds; applicable to a wide range of polarities.Derivatization step can be complex and time-consuming; potential for incomplete reaction. [2]Quantification of the main component and known impurities.
qNMR Nuclear spin resonance in a magnetic fieldHighly accurate and precise; a primary ratio method requiring no analyte-specific reference standard; provides structural confirmation. [9][10]Lower sensitivity compared to chromatographic methods; requires a high-field NMR and certified internal standards.Absolute purity determination and certification of reference materials.
IR Spectroscopy Absorption of infrared radiation by molecular vibrationsFast, simple, and non-destructive; excellent for functional group confirmation. [5]Primarily qualitative; not suitable for quantifying trace impurities in a highly pure sample.Quick identity check and detection of gross functional group impurities.

Conclusion and Recommendations

A multi-faceted approach is recommended for a comprehensive assessment of the purity of synthesized 4,4-diethylcyclohexanone.

  • For routine analysis and comprehensive impurity profiling, GC-MS is the method of choice due to its high resolving power and definitive identification capabilities.

  • For highly accurate, absolute purity determination, especially for creating an in-house reference standard, qNMR is unparalleled.

  • HPLC with derivatization serves as a valuable alternative or complementary technique, particularly if GC-MS is not available or if specific non-volatile impurities are expected.

  • IR spectroscopy should be used as a rapid, initial identity check to confirm the successful synthesis of the target ketone.

By judiciously selecting and applying these techniques, researchers, scientists, and drug development professionals can ensure the quality and purity of their 4,4-diethylcyclohexanone, leading to more reliable and reproducible results in their downstream applications.

References

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxycyclohexanone. Retrieved from [Link]

  • Sloop, J. C., et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6, 287-296. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • M. H. P. J. Drogue, et al. (1985). Spirans XXII. Synthesis of 4,4‐dialkyl‐4‐germacyclohexanone and 8,8‐dialkyl‐8‐germaazaspiro [4.5] decanes. European Journal of Medicinal Chemistry, 20(4), 341-346. Retrieved from [Link]

  • Joshua S. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]

  • ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

  • Wahl, O., & Holzgrabe, U. (2021, May 10). No chromophore - no problem?. Wiley Analytical Science. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanone. NIST WebBook. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Sloop, J. C., et al. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 2, 237-245. Retrieved from [Link]

  • The Organic Chemistry Channel. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) [Video]. YouTube. Retrieved from [Link]

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. Retrieved from [Link]

  • Coluci, V. R., et al. (2013). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. Journal of Chromatography B, 938, 73-82. Retrieved from [Link]

  • University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Bartleby.com. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • National Renewable Energy Laboratory. (2023). Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • McMaster University. (n.d.). The Spectrum of Cyclohexanone. MacSphere. Retrieved from [Link]

  • Anderson, J. C., et al. (2021). Measuring ketone bodies for the monitoring of pathologic and therapeutic ketosis. Journal of Breath Research, 15(4), 047102. Retrieved from [Link]

  • Cardeal, Z. L., et al. (2008). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 109(4), 849-855. Retrieved from [Link]

  • Proprep. (n.d.). Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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